2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
Description
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Properties
IUPAC Name |
(2,3-difluoro-4-hexoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHOIHOUIPPIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376831 | |
| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-20-3 | |
| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a feasible synthetic pathway, detailed experimental protocols, and expected quantitative data. The synthesis involves a two-step process starting from a commercially available precursor, proceeding through a key intermediate, to yield the final product. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in two primary steps. The first step involves the etherification of a suitable bromodifluorophenol precursor via a Williamson ether synthesis to introduce the n-hexyloxy side chain. The resulting aryl bromide is then converted to the target boronic acid through a lithium-halogen exchange followed by borylation and subsequent hydrolysis.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps.
Step 1: Synthesis of 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene
This procedure utilizes the Williamson ether synthesis to form the hexyl ether.
Materials:
-
1-Bromo-2,3-difluoro-4-hydroxyphenol
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2,3-difluoro-4-hydroxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene as a colorless oil.
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by borylation and hydrolysis.
Materials:
-
1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic (pH ~2).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by washing with cold pentane to afford this compound as a white solid.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis. The yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Bromo-2,3-difluoro-4-hydroxyphenol | N/A | C₆H₃BrF₂O | 224.99 | Starting Material |
| 1-Bromohexane | 111-25-1 | C₆H₁₃Br | 165.07 | Reagent |
| 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | N/A | C₁₂H₁₅BrF₂O | 309.15 | Intermediate |
| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Reagent |
| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Reagent |
| This compound | 121219-20-3 | C₁₂H₁₇BF₂O₃ | 258.07 | Final Product[1] |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Purity (%) (after purification) |
| 1. Williamson Ether Synthesis | 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene | 80-95 | >98 |
| 2. Lithiation-Borylation | This compound | 70-85 | >98 |
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the relationships between the key steps.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Logical relationships of reagents in the borylation step.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the n-hexyloxy chain, and a broad singlet for the B(OH)₂ protons. The aromatic signals will exhibit splitting patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the n-hexyloxy group, and the carbon atom attached to the boron, which may be broad.
-
¹⁹F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the neighboring aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (258.07 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources. Standard safety precautions should be followed when handling all chemicals.
References
An In-depth Technical Guide to 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a specialized organic compound that belongs to the family of phenylboronic acids. These compounds are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The presence of two fluorine atoms and an n-hexyloxy group on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block in various fields of chemical synthesis.
Fluorinated phenylboronic acids are of particular interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, such as acidity, lipophilicity, and metabolic stability.[1] The n-hexyloxy chain, a six-carbon alkoxy group, enhances solubility in organic solvents and can influence the self-assembly properties of molecules in which it is incorporated, which is particularly relevant in the design of liquid crystals.[2]
This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers in organic synthesis and drug development.
Core Properties and Structure
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 121219-20-3 | [3] |
| Molecular Formula | C₁₂H₁₇BF₂O₃ | [3] |
| Molecular Weight | 258.07 g/mol | [3] |
| Boiling Point (Predicted) | 368.5±52.0 °C | [4] |
| pKa (Predicted) | 7.44±0.58 | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |
| Density (Predicted) | 1.16±0.1 g/cm³ | [4] |
The structure of this compound is depicted below:
Caption: 2D Structure of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from a commercially available bromophenol derivative. The general strategy involves the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation, and finally deprotection and etherification. A more direct approach would be the etherification of a suitable difluorohydroxyphenylboronic acid. The following is a generalized protocol based on common synthetic methods for analogous compounds.[5][6][7]
Step 1: Synthesis of 2,3-Difluoro-4-hydroxyphenylboronic acid
This intermediate can be synthesized from 4-bromo-2,3-difluorophenol. The phenolic hydroxyl group is first protected, for example, as a tetrahydropyranyl (THP) ether. The protected compound then undergoes a lithium-halogen exchange with n-butyllithium at low temperature (-78 °C), followed by quenching with a trialkyl borate such as trimethyl borate. Acidic workup removes the protecting group and hydrolyzes the borate ester to yield the desired boronic acid.
Step 2: Etherification of 2,3-Difluoro-4-hydroxyphenylboronic acid
The final product is obtained through a Williamson ether synthesis. 2,3-Difluoro-4-hydroxyphenylboronic acid is reacted with an n-hexyl halide (e.g., 1-bromohexane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or DMF.
Caption: Proposed synthesis workflow for the target molecule.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the n-hexyloxy chain, and a broad singlet for the hydroxyl protons of the boronic acid group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The n-hexyloxy group will show a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a series of multiplets for the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will appear as doublets due to C-F coupling. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[11][12]
Applications in Research and Development
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[13] These structures are common motifs in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals.
The fluorine and n-hexyloxy substituents on the phenylboronic acid play a crucial role in tuning the properties of the resulting coupled products. For instance, in the synthesis of liquid crystals, these groups can influence the mesophase behavior, dielectric anisotropy, and viscosity of the final material.[2]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Potential in Drug Development
Phenylboronic acids and their derivatives have garnered significant attention in medicinal chemistry.[14] The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited for targeting glycoproteins and for enzyme inhibition. The presence of fluorine atoms can enhance the binding affinity and metabolic stability of drug candidates.[15]
While specific biological activities of this compound have not been extensively reported, its structural features suggest potential for investigation in several areas:
-
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes.
-
Carbohydrate Recognition: The boronic acid group can interact with the diol functionalities of sugars, making it a candidate for developing sensors or therapeutics that target specific carbohydrates.[16]
-
Antimicrobial Agents: Some fluorinated phenylboronic acids have demonstrated antibacterial and antifungal properties.[1]
Further research is required to fully elucidate the biological and pharmacological profile of this particular compound.
References
- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 121219-20-3 [chemicalbook.com]
- 4. This compound CAS#: 121219-20-3 [amp.chemicalbook.com]
- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cris.unibo.it [cris.unibo.it]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 12. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid (CAS No. 121219-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid, registered under CAS number 121219-20-3, is a synthetic organoboron compound. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on the characteristics of related compounds. Phenylboronic acids are a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to interact with biological molecules. The presence of fluorine atoms and a hexyloxy group on the phenyl ring of this specific molecule suggests unique properties that may influence its biological activity and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.
| Property | Value | Reference |
| CAS Number | 121219-20-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇BF₂O₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| LogP | 1.6037 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 7 | [1] |
Synthesis
Experimental Protocol: A General Approach
This protocol is a representative procedure for the synthesis of substituted phenylboronic acids and can be adapted for the preparation of (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of the appropriate starting material, 1-bromo-2,3-difluoro-4-(hexyloxy)benzene, in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Borylation
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate or trimethyl borate in anhydrous THF to the Grignard reagent via a dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by slowly adding a cooled aqueous solution of a weak acid (e.g., 1 M HCl) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or column chromatography to obtain (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid.
Spectroscopic Characterization (Predicted)
While specific spectra for (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons will exhibit splitting patterns influenced by the fluorine substituents. The methylene group attached to the oxygen will appear as a triplet, and the other methylene groups of the hexyl chain will show complex multiplets, with the terminal methyl group appearing as a triplet. The boronic acid protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the hexyloxy group. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation.
-
¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the fluorine environments on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretching (boronic acid) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C stretching (aromatic) |
| ~1350 | B-O stretching |
| ~1250 | C-O stretching (aryl ether) |
| ~1100-1000 | C-F stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hexyloxy chain and parts of the phenylboronic acid moiety.
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid has been reported, the structural motifs of the molecule suggest several areas of potential pharmacological relevance.
Role of Phenylboronic Acids in Drug Development
Phenylboronic acids are recognized as privileged structures in medicinal chemistry.[3] They are known to form reversible covalent bonds with diols, a property that allows them to interact with various biological molecules, including carbohydrates, glycoproteins, and certain amino acid residues in enzymes. This interaction is the basis for their application as sensors, drug delivery vehicles, and enzyme inhibitors.[3]
Influence of Fluorine Substitution
The presence of two fluorine atoms on the phenyl ring is expected to significantly influence the compound's electronic properties and, consequently, its biological activity. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of the boronic acid moiety, which can be crucial for its interaction with biological targets.[4] For instance, fluorinated phenyl derivatives have been investigated as inhibitors of various enzymes and as components of anticancer agents.[5]
Potential as Enzyme Inhibitors
Boronic acid derivatives have been successfully developed as inhibitors of serine proteases and other enzymes. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition. Given this precedent, (2,3-Difluoro-4-(hexyloxy)phenyl)boronic acid could potentially be investigated as an inhibitor for a range of enzymatic targets.
Sialic Acid Targeting in Cancer Therapy
A significant area of research for phenylboronic acids is their ability to bind to sialic acids, which are often overexpressed on the surface of cancer cells.[6] This interaction can be exploited for targeted drug delivery to tumors. The difluoro-hexyloxy-phenylboronic acid moiety could potentially be incorporated into larger drug delivery systems to target cancer cells.
References
- 1. rsc.org [rsc.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a fluorinated arylboronic acid with significant potential in organic synthesis, materials science, and medicinal chemistry. This document details its fundamental characteristics, experimental protocols for its synthesis and application, and its role as a versatile building block.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature. Its structural attributes, particularly the presence of fluorine atoms and a boronic acid moiety, impart unique reactivity and make it a valuable intermediate in a variety of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BF₂O₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| CAS Number | 121219-20-3 | [1][2] |
| Appearance | White to off-white solid | Inferred from general properties of phenylboronic acids |
| Melting Point | Not explicitly available in searches. Phenylboronic acids typically have melting points in the range of 100-300 °C. | General knowledge |
| Boiling Point | Data not available. Phenylboronic acids often decompose at high temperatures. | General knowledge |
| Solubility | Soluble in many polar organic solvents such as methanol, ethanol, acetone, and THF. Poorly soluble in nonpolar solvents like hexanes.[3] | [3] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents and moisture. Boronic acids can undergo dehydration to form boroxines. | General knowledge |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the protons of the n-hexyloxy chain (including a triplet for the terminal methyl group and multiplets for the methylene groups), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring (with C-F and C-B couplings) and the n-hexyloxy group. The carbon attached to the boron atom will appear as a broad signal. |
| ¹¹B NMR | A single, broad resonance characteristic of a tricoordinate boronic acid. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound
A general and widely applicable method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] The following is a plausible synthetic route for this compound, starting from 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene.
Workflow for the Synthesis of this compound
Caption: General synthetic pathway for this compound.
Detailed Methodology:
-
Lithiation: Dissolve 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature. Stir the reaction mixture at -78 °C for a specified time to ensure complete formation of the aryllithium intermediate.[7]
-
Boration: To the cold solution of the aryllithium species, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a protic acid, such as hydrochloric acid (HCl), while cooling the mixture in an ice bath.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.[7]
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in liquid crystals and pharmaceuticals.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound, an aryl halide or triflate, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. Degas the reaction mixture thoroughly by bubbling an inert gas (argon or nitrogen) through it or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.
Applications in Research and Development
The unique combination of a difluorinated phenyl ring, a hexyloxy chain, and a boronic acid functional group makes this compound a highly attractive building block in several areas of research and development.
Liquid Crystals
Fluorinated liquid crystal materials are of significant interest for display applications due to their advantageous properties, such as high clearing points, low viscosity, and tailored dielectric anisotropy. The 2,3-difluoro substitution pattern, in particular, is known to induce a negative dielectric anisotropy, which is crucial for vertically aligned (VA) liquid crystal displays. The n-hexyloxy tail provides the necessary aspect ratio and influences the mesophase behavior. This compound serves as a key intermediate for the synthesis of complex liquid crystalline molecules through reactions like the Suzuki-Miyaura coupling.
Medicinal Chemistry
Boronic acids and their derivatives are a prominent class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4] The boronic acid group can act as a bioisostere for carboxylic acids or other functional groups and can form reversible covalent bonds with diols, which are present in many biological molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. While specific applications of this compound in drug discovery are not widely reported, its structural features suggest potential for its use in the development of enzyme inhibitors or as a scaffold for new therapeutic agents.
Safety and Handling
As with all boronic acids, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its distinct physical and chemical properties, driven by the presence of fluoro, hexyloxy, and boronic acid functionalities, make it a key component in the synthesis of advanced materials, particularly liquid crystals, and a compound of interest for medicinal chemistry research. The experimental protocols outlined in this guide provide a foundation for its synthesis and application in further research and development endeavors.
References
- 1. This compound CAS#: 121219-20-3 [amp.chemicalbook.com]
- 2. 光电材料,CAS#:121219-20-3,this compound,this compound [chemfish.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
A Technical Guide to the Preparation of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of the core synthetic methodologies for accessing this important class of compounds, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Introduction
Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom. The boron atom's empty p-orbital confers Lewis acidity, while the C-B bond allows for facile transmetalation to transition metal catalysts. This unique reactivity profile, combined with their general stability and low toxicity, underpins their widespread use. The methods for their preparation have evolved from classical organometallic routes to highly efficient and atom-economical catalytic processes. This document details four primary methods for their synthesis: the Grignard reaction, lithiation-borylation, Miyaura borylation, and iridium-catalyzed C-H borylation.
Core Synthetic Methodologies
Grignard Reaction Method
One of the most traditional and widely used methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][2][3] This method is robust and applicable to a wide range of substituted aryl bromides and iodides.
Logical Workflow:
References
molecular weight and formula of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a key intermediate in the synthesis of advanced organic materials. This document outlines its chemical properties, a detailed synthesis protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, particularly for the development of liquid crystals and other organic electronics.
Core Compound Data
This compound is an organoboron compound valued for its utility as a building block in organic synthesis. The fluorine substituents and the boronic acid moiety impart unique reactivity, making it a crucial component in the construction of complex molecular architectures.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇BF₂O₃ | [1][2] |
| Molecular Weight | 258.07 g/mol | [1][2] |
| CAS Number | 121219-20-3 | [1] |
| Appearance | White to off-white powder or crystalline solid | N/A |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis Protocol
The synthesis of this compound typically proceeds via a lithiation reaction of a corresponding aryl bromide followed by quenching with a trialkyl borate and subsequent hydrolysis. Below is a representative experimental protocol.
Reaction: Synthesis of this compound
Materials:
-
1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is dried in an oven and allowed to cool under an inert atmosphere.
-
Initial Reaction: 1-Bromo-2,3-difluoro-4-(n-hexyloxy)benzene is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and is stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1N HCl solution. The mixture is stirred for 1 hour.
-
Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Caption: General synthesis workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl compounds that are often the core structures of liquid crystals. The fluorine atoms on the phenyl ring can enhance the properties of the final liquid crystal molecules, such as their dielectric anisotropy and viscosity.
General Protocol for Suzuki-Miyaura Coupling:
-
Reactants: In a reaction vessel, this compound (1.2 equivalents), an aryl halide (e.g., a brominated aromatic compound, 1.0 equivalent), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents) are combined.
-
Solvent: A solvent system, often a mixture of an organic solvent like toluene and an aqueous solution of the base, is added.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, a fluorinated arylboronic acid with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also provides detailed, generalized experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers working with this and related compounds.
Introduction
This compound belongs to the versatile class of arylboronic acids, which are crucial building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of two fluorine atoms and a hexyloxy group on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in medicinal chemistry applications. A thorough spectroscopic characterization is the cornerstone for verifying the identity, purity, and structure of this molecule.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of this compound is presented below. The following sections detail the anticipated spectroscopic data based on established principles and data from analogous compounds.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | 7.8 - 8.2 | br s | B(OH )₂ |
| 7.1 - 7.3 | m | Ar-H | |
| 6.8 - 7.0 | m | Ar-H | |
| 4.0 - 4.2 | t | O-CH₂ -(CH₂)₄-CH₃ | |
| 1.7 - 1.9 | p | O-CH₂-CH₂ -(CH₂)₃-CH₃ | |
| 1.3 - 1.6 | m | O-(CH₂)₂-(CH₂ )₃-CH₃ | |
| 0.8 - 1.0 | t | O-(CH₂)₅-CH₃ | |
| ¹³C NMR | 150 - 155 (d, JCF) | d | C -F |
| 145 - 150 (d, JCF) | d | C -F | |
| 140 - 145 (d, JCF) | d | C -O | |
| 120 - 125 | s | C -B | |
| 115 - 120 (d, JCF) | d | Ar-C H | |
| 110 - 115 (d, JCF) | d | Ar-C H | |
| 68 - 70 | s | O -CH₂ | |
| 31 - 33 | s | O-CH₂-CH₂ | |
| 28 - 30 | s | O-(CH₂)₂-CH₂ | |
| 25 - 27 | s | O-(CH₂)₃-CH₂ | |
| 22 - 24 | s | O-(CH₂)₄-CH₂ | |
| 13 - 15 | s | CH₃ | |
| ¹⁹F NMR | -130 to -140 | m | Ar-F |
| -150 to -160 | m | Ar-F | |
| ¹¹B NMR | 25 - 30 | br s | B (OH)₂ |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B. 'd' denotes doublet, 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet, and 'br s' denotes a broad singlet. JCF represents the carbon-fluorine coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (from B(OH)₂) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1600 - 1620 | Medium | C=C stretch (aromatic) |
| 1310 - 1380 | Strong | B-O stretch |
| 1200 - 1250 | Strong | C-O stretch (aryl ether) |
| 1100 - 1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Assignment |
| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |
| [M+X]⁻ | Adduct with anion X (e.g., Cl⁻, OAc⁻) | ||
| ESI-MS | Positive | [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct | ||
| GC-MS | EI | M⁺ | Molecular ion |
| Fragments | Loss of H₂O, C₆H₁₃, OC₆H₁₃ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Synthesis
A plausible synthetic route involves the lithiation of 1,2-difluoro-3-(n-hexyloxy)benzene followed by quenching with a trialkyl borate and subsequent acidic workup.
Caption: General synthetic workflow for the target compound.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shift of the B(OH)₂ protons.
-
IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum of a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.
-
Mass Spectrometry: For ESI-MS, prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium hydroxide to aid ionization. For GC-MS, a derivatization step to form a more volatile boronic ester may be necessary.
Instrumentation and Data Acquisition
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially for resolving the aromatic proton and fluorine-coupled carbon signals.[1]
-
IR Spectrometer: A standard FT-IR spectrometer can be used to acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is beneficial for accurate mass determination and elemental composition analysis.
Data Analysis and Interpretation Workflow
Caption: Logical workflow for spectroscopic data analysis.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach. While direct experimental data is scarce, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, IR, and mass spectrometry, interpreted with reference to analogous structures, can provide a confident structural elucidation. The methodologies and predicted data presented in this guide offer a solid foundation for researchers to characterize this and similar fluorinated arylboronic acids, facilitating their application in synthetic and medicinal chemistry. characterize this and similar fluorinated arylboronic acids, facilitating their application in synthetic and medicinal chemistry.
References
Technical Guide: Stability and Handling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability and handling characteristics to ensure safe and reproducible experimental outcomes. This guide provides an in-depth overview of the stability profile, recommended handling procedures, and experimental methodologies for evaluating the stability of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 121219-20-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇BF₂O₃ | [2] |
| Molecular Weight | 258.07 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥98% | [2] |
Stability Profile
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from studies on structurally related fluorinated phenylboronic acids and the general chemistry of boronic acids.
Key Factors Influencing Stability:
-
Hydrolytic Stability: Phenylboronic acids are susceptible to hydrolysis. The presence of two ortho-fluorine atoms relative to the boronic acid group in this compound may decrease its hydrolytic stability compared to other isomers.[5][6] Studies have shown that ortho-difluoro substitution can lead to less stable compounds.[5][6]
-
Protodeboronation: A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by aqueous and basic conditions.
-
Oxidation: Boronic acids can undergo oxidation, particularly in the presence of strong oxidizing agents.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided. Boronic acids can dehydrate at elevated temperatures to form cyclic anhydrides (boroxines).
-
Hygroscopicity: Phenylboronic acids can be hygroscopic, meaning they tend to absorb moisture from the air. This can impact both the purity and stability of the compound.
Incompatible Materials:
To maintain the integrity of this compound, contact with the following should be avoided:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Excessive moisture
Recommended Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the quality and ensuring the safety of personnel working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.
-
Skin and Body Protection: Laboratory coat.
General Handling Procedures:
-
Avoid inhalation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep containers tightly sealed when not in use.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture absorption.
-
Refrigeration is recommended for long-term storage.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Store away from incompatible materials.
Experimental Protocols for Stability Assessment
Due to the lack of specific, publicly available stability data for this compound, researchers may need to perform their own stability studies. The following are outlines of common experimental protocols for assessing the stability of boronic acids.
Spectrophotometric Method for Hydrolytic Stability
This method is used to monitor the degradation of the boronic acid in aqueous solutions over time by observing changes in its UV-Vis absorbance spectrum.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare buffer solutions at various pH values (e.g., acidic, neutral, and basic).
-
Initiate the stability study by diluting an aliquot of the stock solution into each buffer solution to a known concentration.
-
Record the UV-Vis spectrum of each solution at time zero and at regular intervals thereafter.
-
Monitor the change in absorbance at the wavelength of maximum absorption (λmax) over time. A decrease in absorbance at the λmax of the parent compound can indicate degradation.
-
Calculate the degradation rate constant by plotting the natural logarithm of the concentration (or absorbance) versus time.
NMR Spectroscopy for Degradation Product Identification
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids and identifying the resulting products, such as the product of protodeboronation.
Methodology:
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) with a known amount of an internal standard.
-
Acquire initial ¹H and ¹¹B NMR spectra to serve as a baseline (time zero).
-
Subject the solution to stress conditions (e.g., add D₂O and adjust the pD, or expose to elevated temperature).
-
Acquire NMR spectra at regular intervals to monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to degradation products.
-
Integrate the signals relative to the internal standard to quantify the extent of degradation over time. The appearance of a new aromatic proton signal in the ¹H NMR spectrum, coupled with the disappearance of the boronic acid signal in the ¹¹B NMR spectrum, would be indicative of protodeboronation.
Visualizations
Workflow for Handling and Use
Caption: Workflow for the safe handling and use of the compound.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of the compound.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
- 4. d-nb.info [d-nb.info]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
understanding the reactivity of difluorophenylboronic acids
An In-Depth Technical Guide to the Reactivity of Difluorophenylboronic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount for the successful synthesis of complex molecular targets. Difluorophenylboronic acids have emerged as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity—traits highly desirable in drug discovery and materials science.[1][2]
This technical guide provides a comprehensive overview of the core principles governing the reactivity of difluorophenylboronic acids, with a focus on their application in Suzuki-Miyaura cross-coupling, the inherent challenges of their stability, and detailed experimental protocols.
Core Concepts: Electronic Effects and Lewis Acidity
The reactivity of an arylboronic acid is fundamentally linked to its electronic properties. Fluorine, as a highly electronegative atom, exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center compared to non-fluorinated phenylboronic acid.[3] A more Lewis acidic boron center can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4]
The position of the fluorine atoms is critical. An ortho-fluorine substituent can influence the acidity and reactivity through steric effects and potential intramolecular interactions.[5][6] For instance, the presence of two fluorine atoms in 2,5-difluorophenylboronic acid is expected to significantly increase its Lewis acidity compared to the parent phenylboronic acid and monofluorinated analogues.[3] This enhanced acidity can lead to a higher concentration of the reactive boronate species in solution, potentially accelerating the transmetalation step.[3][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for difluorophenylboronic acids, enabling the formation of C-C bonds between the difluorophenyl moiety and various aryl or heteroaryl halides.[1] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and highly dependent on the nature of the boronic acid.[8][9][10] The electron-deficient nature of difluorophenylboronic acids can slow this step, necessitating the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like XPhos or SPhos.[8][11]
Quantitative Data: Performance in Suzuki-Miyaura Coupling
The efficiency of coupling reactions involving difluorophenylboronic acids is highly substrate-dependent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Below is a summary of reported conditions for the coupling of 2,5-difluorophenylboronic acid.
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [5] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 1 | >95 | [5] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 80 | 4 | 92 | [5] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 95 | 16 | 88 | [12] |
Note: This table summarizes data from various sources. Yields are substrate-dependent, and optimization is recommended for each specific reaction. RT is typically 20-25 °C.
Key Challenge: Stability and Protodeboronation
A significant challenge associated with electron-deficient arylboronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14] This process consumes the starting material, reduces yields, and generates impurities.[13]
Protodeboronation is often accelerated by basic conditions (high pH), elevated temperatures, and the presence of water.[15] The electron-withdrawing fluorine atoms make the boronic acid more susceptible to this decomposition pathway.[13]
Strategies to Minimize Protodeboronation: [13][15]
-
Use highly active catalysts: Employing modern palladium precatalysts with bulky biarylphosphine ligands can accelerate the desired coupling reaction to outcompete the slower decomposition pathway.[11][12]
-
Control reaction time and temperature: Avoid prolonged reaction times at high temperatures.
-
Optimize base selection: Use the mildest effective base (e.g., K₃PO₄, K₂CO₃) and avoid strong hydroxides.
-
Use anhydrous solvents: When the protocol allows, using anhydrous solvents can suppress this water-mediated side reaction.
-
Convert to a more stable derivative: If protodeboronation is persistent, the boronic acid can be converted to a more stable pinacol ester derivative prior to the coupling reaction.[13]
Experimental Protocols
Synthesis of 2,5-Difluorophenylboronic Acid
This protocol describes a common Grignard-based approach for the synthesis of 2,5-difluorophenylboronic acid from 1-bromo-2,5-difluorobenzene.[16]
Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 eq) and a single crystal of iodine. Add enough anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF in a dropping funnel. Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color). Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[16]
-
Borylation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath. Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the temperature remains below -60 °C.[16]
-
Workup and Isolation: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid until the solution is acidic (pH 1-2). Separate the aqueous layer and extract it multiple times with diethyl ether.[16]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[16]
Suzuki-Miyaura Cross-Coupling Protocol
This general protocol is adapted for the coupling of an aryl halide with 2,5-difluorophenylboronic acid using a modern catalyst system to mitigate protodeboronation.[5][12]
Methodology:
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq), 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[12]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.[12]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., 2 mL of THF) via syringe. Then, add the degassed aqueous base (e.g., 4 mL of 0.5 M K₃PO₄ solution) via syringe.[12]
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (room temperature or 40 °C for less reactive substrates) for the required time (e.g., 30 minutes to 4 hours).[5][12]
-
Monitoring and Workup: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[12]
Conclusion
Difluorophenylboronic acids are powerful and versatile reagents in modern organic synthesis. Their unique electronic properties, conferred by the fluorine substituents, make them highly valuable for constructing complex molecules in pharmaceutical and materials science research. While their enhanced Lewis acidity can be advantageous in cross-coupling reactions, it also predisposes them to protodeboronation. A thorough understanding of this reactivity dichotomy, coupled with careful optimization of reaction conditions using modern catalytic systems, is essential for harnessing the full synthetic potential of these important building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembites.org [chembites.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinylaryl structures.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[4][5][6] Boronic acids and their derivatives are key reagents in these transformations due to their general stability, low toxicity, and high functional group tolerance.[3]
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid . This specific boronic acid is of interest in medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability and binding affinity, and the hexyloxy chain, which modulates lipophilicity. The electron-withdrawing nature of the fluorine atoms makes this an electron-deficient boronic acid, which can influence its reactivity in the catalytic cycle.[7][8]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The reactivity of the halide is typically in the order of I > OTf > Br > Cl.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. This is often the rate-determining step, especially for electron-deficient boronic acids.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos for challenging couplings)[7]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Experimental Procedure
The following workflow outlines the general steps for setting up the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents). If a solid palladium catalyst and ligand are used, they can also be added at this stage.
-
Inert Atmosphere: Seal the vessel and subject it to several cycles of evacuation and backfilling with an inert gas such as argon or nitrogen.
-
Solvent Addition: Under the inert atmosphere, add the chosen anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a solvent to water ratio of 4:1 to 10:1).
-
Catalyst Addition: If not added previously, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (commonly 80-110 °C) and stir for the required time (typically 4-24 hours). For microwave-assisted reactions, temperatures can be higher (e.g., 150 °C) and reaction times significantly shorter (e.g., 10-30 minutes).[9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Tabulated Reaction Conditions
The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions that can be used as a starting point for the coupling of this compound. Due to its electron-deficient nature, more robust conditions, such as those employing sterically hindered phosphine ligands and stronger bases, may be beneficial.[7]
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Microwave) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | - | XPhos or SPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent System | Toluene/EtOH/H₂O (4:1:1) | 1,4-Dioxane/H₂O (10:1) | DMF |
| Temperature | 90 °C | 110 °C | 150 °C |
| Time | 12-24 h | 12-24 h | 15-30 min |
Applications in Drug Discovery
Boronic acids are integral to the synthesis of numerous commercial drugs and clinical candidates. The Suzuki-Miyaura coupling allows for the modular assembly of complex molecular architectures, which is a significant advantage in the iterative process of drug discovery and lead optimization.
The 2,3-difluoro-4-(n-hexyloxy)phenyl moiety can be incorporated into potential drug candidates to:
-
Modulate Pharmacokinetic Properties: The fluorine atoms can block metabolic sites and increase the metabolic stability of a compound.
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
-
Improve Lipophilicity: The n-hexyloxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
By utilizing the Suzuki-Miyaura coupling with this compound, medicinal chemists can efficiently synthesize a diverse range of analogs for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.[4][5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has gained widespread use due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3]
This document provides detailed application notes and protocols for the use of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The incorporation of the 2,3-difluoro-4-(n-hexyloxy)phenyl moiety is of significant interest in medicinal chemistry and materials science.[4] The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The n-hexyloxy group provides a lipophilic tail that can be varied to modulate the physical properties of the final molecule. These attributes make this compound a valuable building block for the synthesis of novel bioactive compounds and advanced materials.
Reaction Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.[5]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Suzuki-Miyaura Catalytic Cycle
Key Reagents and Their Roles
| Reagent | Formula | Role | Notes |
| Boronic Acid | C₁₂H₁₇BF₂O₃ | Aryl group donor | This compound is the key building block. |
| Aryl Halide | Ar-X (X = I, Br, Cl) | Electrophilic coupling partner | Reactivity order: I > Br > Cl. Aryl iodides and bromides are most common. |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | Facilitates the cross-coupling reaction. Choice of catalyst and ligand can be critical. |
| Base | e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid | Essential for the transmetalation step. The choice of base can significantly impact the reaction outcome. |
| Solvent | e.g., Toluene, Dioxane, THF, DME | Reaction medium | Often a mixture of an organic solvent and an aqueous base solution is used. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Cross-Coupling
This protocol is suitable for a wide range of aryl halides.
Standard Suzuki-Miyaura Workflow
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Round-bottom flask equipped with a condenser and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (10 mL) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol can significantly reduce reaction times.[5]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 1.0 mL)
-
Solvent (e.g., 1,4-Dioxane, 4.0 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), and the palladium catalyst.
-
Add the solvent (4.0 mL) and the aqueous base (1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[5]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Expected Results and Data Presentation
The following table presents hypothetical but representative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Method | Time | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Conventional | 12 h | 85 | >98 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Conventional | 8 h | 92 | >99 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | Conventional | 16 h | 78 | >97 |
| 4 | 4-Bromoanisole | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | Microwave | 20 min | 91 | >98 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Microwave | 15 min | 95 | >99 |
| 6 | 2-Bromopyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | Microwave | 30 min | 82 | >97 |
Product Characterization
The synthesized biaryl compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and purity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and some organic solvents are toxic and/or flammable. Handle with care.
-
Microwave reactions can generate high pressure. Use appropriate microwave vials and follow the manufacturer's safety guidelines.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Inefficient base | Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Protodeboronation of the boronic acid | Use milder basic conditions or shorter reaction times. | |
| Formation of Homocoupled Byproducts | Oxygen in the reaction mixture | Ensure thorough degassing of solvents and reaction vessel. |
| Incomplete Reaction | Insufficient heating or reaction time | Increase the temperature or extend the reaction time. |
| Sterically hindered substrates | Use a more active catalyst system with bulky phosphine ligands. |
References
Application Notes: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid in the Synthesis of Potent Glutaminase (GLS1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a key building block in the synthesis of a novel class of potent and selective glutaminase (GLS1) inhibitors. Cancer cells often exhibit a heightened dependence on glutamine metabolism for their proliferation and survival, a phenomenon known as "glutamine addiction." Glutaminase 1, a mitochondrial enzyme, plays a pivotal role in this process by catalyzing the conversion of glutamine to glutamate. Inhibition of GLS1 represents a promising therapeutic strategy for a variety of cancers. This document provides detailed application notes and protocols for the use of this compound in the synthesis of GLS1 inhibitors, with a focus on analogs of the clinical candidate Telaglenastat (CB-839).
Core Application: Suzuki-Miyaura Coupling in the Synthesis of GLS1 Inhibitors
The primary application of this compound in this context is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a crucial biaryl bond, linking the substituted phenyl ring of the boronic acid to a heterocyclic core, a common scaffold in many GLS1 inhibitors. The fluorine and hexyloxy substituents on the phenyl ring are critical for optimizing the potency and pharmacokinetic properties of the final inhibitor.
Glutaminase 1 (GLS1) Signaling Pathway and Inhibition
Caption: Glutaminase 1 (GLS1) signaling pathway and the point of inhibition.
As depicted in the signaling pathway, glutamine is taken up by cancer cells and transported into the mitochondria. GLS1 then converts glutamine to glutamate, which serves as a precursor for the TCA cycle, nucleotide biosynthesis, and the production of the antioxidant glutathione. By inhibiting GLS1, compounds synthesized from this compound block these critical metabolic pathways, leading to cancer cell death.
Experimental Protocols
The following protocols are based on procedures outlined in patent literature for the synthesis of GLS1 inhibitors.
General Workflow for the Synthesis of a GLS1 Inhibitor
Caption: General experimental workflow for GLS1 inhibitor synthesis.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a suitable heterocyclic halide (e.g., a substituted pyrazolopyrimidine bromide).
Materials:
-
This compound
-
Substituted heterocyclic halide (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Data Presentation
The following table summarizes the in vitro activity of a representative GLS1 inhibitor synthesized using this compound against the human GLS1 enzyme.
| Compound ID | Target | IC50 (nM) | Assay Conditions |
| Example Compound 1 | Human GLS1 | 15 | Recombinant enzyme assay |
Data is representative and derived from patent literature for illustrative purposes.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of potent GLS1 inhibitors. Its application in Suzuki-Miyaura coupling reactions allows for the efficient construction of the key biaryl scaffold present in numerous advanced drug candidates. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this compound in developing novel cancer therapeutics.
Application Notes and Protocols for Chan-Lam Coupling with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids and a variety of N-H or O-H containing compounds, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1] Key advantages of the Chan-Lam coupling include its typically mild reaction conditions, often proceeding at room temperature and open to the air, and the use of inexpensive and readily available copper catalysts.[1][2]
This document provides detailed application notes and protocols for the use of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in Chan-Lam coupling reactions. This specific boronic acid is of interest in medicinal chemistry and materials science due to the presence of the difluorophenyl moiety, which can enhance metabolic stability and modulate electronic properties, and the hexyloxy chain, which increases lipophilicity.
Reaction Mechanism and Workflow
The Chan-Lam coupling reaction mechanism is complex and not fully elucidated, but a generally accepted catalytic cycle is depicted below. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The proposed mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine or alcohol. A key reductive elimination step then forms the desired C-N or C-O bond and regenerates the active copper catalyst.[1]
Diagram: Generalized Chan-Lam Coupling Catalytic Cycle
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Diagram: Experimental Workflow for Chan-Lam Coupling
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Application Data
While specific data for this compound in Chan-Lam couplings is not extensively published, the following tables provide representative conditions and outcomes based on reactions with structurally similar fluorinated and alkoxy-substituted phenylboronic acids. These data can serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Chan-Lam N-Arylation
| Entry | Amine/N-Heterocycle | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 48 | 75-90 |
| 2 | Imidazole | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 48 | 80-95 |
| 3 | Benzimidazole | CuI (10) | K₂CO₃ (2) | DMF | 100 | 24 | 70-85 |
| 4 | Pyrrolidine | Cu(OAc)₂ (10) | Et₃N (2) | Toluene | 80 | 24 | 60-75 |
Table 2: Representative Conditions for Chan-Lam O-Arylation
| Entry | Alcohol/Phenol | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 72 | 85-95 |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 72 | 90-98 |
| 3 | 1-Hexanol | Cu(OTf)₂ (10) | 2,6-Lutidine (2) | Dioxane | 100 | 48 | 50-70 |
| 4 | Benzyl alcohol | Cu(OAc)₂ (10) | Et₃N (2) | Toluene | 100 | 36 | 65-80 |
Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of substrates using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Arylation of Amines and N-Heterocycles
Materials:
-
This compound
-
Amine or N-heterocycle
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Toluene (anhydrous)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a reaction vial, add this compound (1.2-1.5 equivalents), the amine or N-heterocycle (1.0 equivalent), and copper(II) acetate (0.1-0.2 equivalents).
-
Add the solvent (e.g., CH₂Cl₂ or toluene, to a concentration of 0.1-0.2 M).
-
Add the base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
The reaction mixture is typically stirred open to the atmosphere at room temperature or heated to a temperature between 50-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Protocol 2: General Procedure for O-Arylation of Phenols and Alcohols
Materials:
-
This compound
-
Phenol or alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or 2,6-Lutidine
-
Dichloromethane (CH₂Cl₂) or Dioxane (anhydrous)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a reaction vial, add this compound (1.5-2.0 equivalents), the phenol or alcohol (1.0 equivalent), and copper(II) acetate (0.1-1.0 equivalents).
-
Add the solvent (e.g., CH₂Cl₂ or dioxane, to a concentration of 0.1-0.2 M).
-
Add the base (e.g., pyridine or 2,6-lutidine, 2.0 equivalents).
-
The reaction mixture is typically stirred open to the atmosphere at room temperature for phenols. For less reactive aliphatic alcohols, heating to 80-110 °C may be necessary.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 72 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the suspension through a pad of Celite.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure O-arylated product.
Concluding Remarks
The Chan-Lam coupling reaction provides an efficient and practical method for the synthesis of aryl amines and aryl ethers using this compound. The mild reaction conditions and the use of an inexpensive copper catalyst make it an attractive strategy in drug discovery and development. The protocols provided herein serve as a robust starting point, and optimization of the catalyst, base, solvent, and temperature may be required to achieve optimal yields for specific substrates.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for Suzuki-Miyaura cross-coupling reactions utilizing fluorinated boronic acids. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science for modulating physicochemical and biological properties.[1][2] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4]
Fluorinated boronic acids, however, can present unique challenges due to the electron-withdrawing nature of the fluorine substituents, which can affect the transmetalation step of the catalytic cycle.[5] This document outlines detailed protocols and a comparison of catalytic systems to enable successful and efficient cross-coupling reactions with these valuable building blocks.
Generalized Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparison of Catalytic Systems for Fluorinated Boronic Acids
The choice of catalyst, ligand, base, and solvent is critical for optimizing the cross-coupling of electron-deficient fluorinated boronic acids.[5] The following table summarizes common catalytic systems and their suitability for these challenging substrates.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2[5] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5[5] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for some electron-deficient substrates. | 2-5[2] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of a generic fluorinated boronic acid with an aryl halide. Optimization may be required for specific substrates.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the cross-coupling of various fluorinated boronic acids.
Materials:
-
Fluorinated Boronic Acid (1.2-1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)[2]
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.[3]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the fluorinated boronic acid (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).[2]
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2][6]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]
-
Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[6]
Protocol 2: Optimized Procedure for Electron-Deficient Substrates
This protocol utilizes a Buchwald-type ligand, which is often more effective for challenging electron-deficient substrates.[5][7]
Materials:
-
Fluorinated Boronic Acid (1.2–1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[7]
-
Finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv)[7]
-
Degassed solvent system (e.g., Dioxane/H₂O 10:1)[7]
-
Oven-dried reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), fluorinated boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
Challenges in the cross-coupling of fluorinated boronic acids often include low yields due to catalyst deactivation or protodeboronation.[3]
Caption: Troubleshooting workflow for challenging Suzuki-Miyaura couplings.
Key Considerations:
-
Catalyst Deactivation: The electron-withdrawing nature of fluorine can make the aryl boronic acid a poorer nucleophile. Using bulky, electron-rich phosphine ligands (Buchwald-type ligands) can shield the palladium center and promote the catalytic cycle.[3][7]
-
Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using anhydrous conditions, a stronger base, or converting the boronic acid to its pinacol ester derivative can mitigate this side reaction.[3][7]
-
Inefficient Transmetalation: Ensure the chosen base is sufficiently strong and soluble in the reaction medium to facilitate the transmetalation step.[3] Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for electron-deficient substrates.[7]
References
Application Notes and Protocols: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid (CAS No. 121219-20-3) is a versatile synthetic building block, primarily utilized in the synthesis of advanced functional materials, most notably liquid crystals. The unique substitution pattern of this organoboron compound—featuring a difluorinated phenyl ring and a hexyloxy chain—imparts desirable properties to the target molecules. The fluorine atoms are crucial for tuning the electronic properties, such as dielectric anisotropy, while the hexyloxy chain influences the mesomorphic (liquid crystalline) behavior and solubility. This boronic acid is a key intermediate for creating complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]
The primary application of this compound is in the development of liquid crystal materials for display technologies. The incorporation of the 2,3-difluoro-4-(n-hexyloxy)phenyl moiety into biphenyl or terphenyl structures can lead to liquid crystals with negative dielectric anisotropy (Δε < 0), a critical property for vertically aligned (VA) liquid crystal displays (LCDs).
Key Applications
-
Liquid Crystal Synthesis: Serves as a precursor for calamitic (rod-like) liquid crystals with tailored mesomorphic and electro-optical properties. The 2,3-difluoro substitution pattern is particularly effective in generating materials with negative dielectric anisotropy.
-
Organic Electronics: The fluorinated biphenyl structures derived from this boronic acid can be incorporated into organic light-emitting diodes (OLEDs) and other organic electronic devices to enhance charge transport and stability.[4]
-
Pharmaceutical Development: While the primary application is in materials science, fluorinated phenylboronic acids are valuable in medicinal chemistry for the synthesis of complex biaryl structures that can serve as scaffolds for novel drug candidates. The fluorine atoms can improve metabolic stability and bioavailability.
Data Presentation: Properties of a Representative Liquid Crystal
The following table summarizes the physical properties of a representative liquid crystal, 4'-(trans-4-propylcyclohexyl)-2,3-difluoro-4-methoxybiphenyl , which contains a similar 2,3-difluorophenyl core. This data illustrates the typical characteristics of materials synthesized using precursors like this compound.
| Property | Value | Reference |
| Nematic-Isotropic Transition Temperature (TN-I) | 145.5 °C | [5] |
| Dielectric Anisotropy (Δε) | -3.5 | [5] |
| Optical Anisotropy (Δn) | 0.131 | [5] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound. Below is a detailed protocol for the synthesis of a biphenyl derivative, a common core for liquid crystal molecules.
Synthesis of a 2',3'-Difluoro-4'-(n-hexyloxy)biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure. The specific aryl halide, catalyst, base, and solvent system may require optimization for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-substituted bromobenzene or iodobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (10-20 mL) followed by the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes) to yield the pure biphenyl derivative.
Visualizations
Caption: Suzuki-Miyaura cross-coupling workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is of significant interest in the synthesis of complex organic molecules, most notably for the development of advanced liquid crystal materials and potentially for the creation of novel pharmaceutical compounds. The presence of the difluoro substitution pattern and the hexyloxy chain allows for fine-tuning of molecular properties such as polarity, viscosity, and thermal stability.
Overview of Applications
This compound is a valuable reagent for the synthesis of highly substituted biaryl compounds. The fluorine atoms on the phenyl ring can significantly influence the electronic properties and conformational behavior of the resulting molecules. This makes it a key component in the design of materials with specific electronic and optical properties.
A primary application of this boronic acid is in the synthesis of fluorinated liquid crystals . The introduction of lateral fluorine atoms can induce a negative dielectric anisotropy, a crucial property for vertical alignment liquid crystal displays (VA-LCDs). The n-hexyloxy tail contributes to the molecule's overall shape and promotes the formation of desired mesophases.
While direct examples in drug development are less documented in publicly available literature, the fluorinated biphenyl moiety is a common scaffold in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is the most prominent palladium-catalyzed reaction for boronic acids, enabling the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide (or triflate). This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.
General Reaction Scheme:
Where R1 is the 2,3-Difluoro-4-(n-hexyloxy)phenyl group, and R2-X is an aryl or vinyl halide/triflate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Component / Condition | Typical Range / Example | Notes |
| Boronic Acid | This compound | 1.0 - 1.5 equivalents | An excess of the boronic acid is often used to ensure complete consumption of the halide. |
| Aryl Halide | Aryl bromide or iodide | 1.0 equivalent | Aryl chlorides can also be used but may require more active catalysts and harsher conditions. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | The choice of catalyst and ligand is crucial for reaction efficiency. |
| Ligand | PPh₃, SPhos, XPhos | 2 - 10 mol% | Often used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | An aqueous solution of the base is commonly used. |
| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water | Biphasic mixture (e.g., 4:1) | The use of a biphasic system with a phase-transfer catalyst can be beneficial. |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the coupling partners. | |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS until completion. |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling reaction. Note: This is a generalized procedure and should be optimized for specific substrates.
Protocol: Synthesis of a 4'-Substituted-2,3-difluoro-4-(n-hexyloxy)biphenyl
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of advanced organic materials. Its unique structure, featuring a difluorinated phenyl ring, a hexyloxy chain, and a reactive boronic acid group, allows for precise tuning of the electronic and physical properties of target molecules. The strategic incorporation of fluorine atoms can lower LUMO and HOMO energy levels, enhance charge mobility, and improve thermal stability in organic semiconductors.[1] The hexyloxy group provides solubility and influences the morphology and mesophase behavior of liquid crystals. This document outlines the key applications of this compound in materials science, focusing on its role in the development of liquid crystals and organic light-emitting diodes (OLEDs), and provides detailed protocols for its use in chemical synthesis.
Key Applications
The primary application of this compound lies in its use as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex organic molecules with tailored optoelectronic properties.
-
Liquid Crystals: The difluoro-n-hexyloxyphenyl moiety is incorporated into the core structure of liquid crystal molecules to modulate their mesomorphic and electro-optical properties. The lateral fluorine atoms can induce a significant dipole moment, leading to materials with high dielectric anisotropy, a crucial property for display applications. The hexyloxy tail influences the melting point and the type of liquid crystalline phases observed (e.g., nematic, smectic).
-
Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, this boronic acid is used to synthesize emissive and charge-transport materials for OLEDs. The fluorine substituents help to tune the emission color, improve charge injection and transport, and increase the overall efficiency and operational stability of the devices.
Experimental Protocols
The following protocols describe the synthesis of a representative tolane-based liquid crystal, 4'-((4-(hexyloxy)-2,3-difluorophenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile, utilizing this compound as a key intermediate. This protocol is based on established synthetic methodologies for similar liquid crystalline materials.
Protocol 1: Synthesis of 1-Bromo-4-(hexyloxy)-2,3-difluorobenzene
This protocol outlines the synthesis of the brominated precursor required for the subsequent Sonogashira coupling.
-
Materials:
-
3,4-Difluorophenol
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
Alkylation: To a solution of 3,4-difluorophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.) and 1-bromohexane (1.2 eq.).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-(hexyloxy)-3,4-difluorobenzene.
-
Bromination: Dissolve the product from the previous step in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-bromo-4-(hexyloxy)-2,3-difluorobenzene.
-
Protocol 2: Synthesis of 4'-((4-(hexyloxy)-2,3-difluorophenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile via Sonogashira Coupling
This protocol details the palladium-catalyzed Sonogashira coupling to form the tolane-based liquid crystal.
-
Materials:
-
1-Bromo-4-(hexyloxy)-2,3-difluorobenzene (from Protocol 1)
-
4-Ethynyl-[1,1'-biphenyl]-4-carbonitrile
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
-
Procedure:
-
To a dried Schlenk flask, add 1-bromo-4-(hexyloxy)-2,3-difluorobenzene (1.0 eq.), 4-ethynyl-[1,1'-biphenyl]-4-carbonitrile (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 70°C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford the final liquid crystal product.
-
Data Presentation
The expected physical and mesomorphic properties of the synthesized tolane-based liquid crystal are summarized in the table below, based on data for structurally similar compounds.
| Property | Expected Value |
| Molecular Formula | C₃₃H₂₇F₂NO |
| Molecular Weight | 495.57 g/mol |
| Phase Transitions (°C) | Cr ↔ N: ~80-90 °CN ↔ I: ~180-200 °C |
| Dielectric Anisotropy (Δε) | Positive |
| Birefringence (Δn) | High |
Visualizations
Diagram 1: Synthetic Workflow for Tolane-Based Liquid Crystal
Caption: Synthetic route for a tolane liquid crystal.
Diagram 2: Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for N-arylation using 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen (C-N) bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods developed, the copper-catalyzed Chan-Lam coupling has emerged as a particularly attractive strategy for the N-arylation of amines and other N-nucleophiles using arylboronic acids.[1][2] This method is renowned for its mild reaction conditions, often proceeding at room temperature and being tolerant of air and moisture, which presents a significant advantage over other cross-coupling reactions that may require stringent inert atmospheres.[1]
This application note provides a detailed protocol for the N-arylation of a primary amine with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, as the introduction of fluorine atoms and an alkoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The difluoro substitution pattern can influence conformation and metabolic stability, while the n-hexyloxy chain can enhance lipophilicity. The Chan-Lam coupling is well-suited for such electron-deficient and sterically-hindered arylboronic acids.[3][4]
Reaction Principle
The Chan-Lam N-arylation involves the copper-catalyzed cross-coupling of an amine with an arylboronic acid. The generally accepted mechanism proceeds through a catalytic cycle involving the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the N-arylated product and a copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Aniline, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
General Protocol for N-arylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 258 mg), the primary amine (1.2 mmol), and copper(II) acetate (0.1 mmol, 18 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and pyridine (2.0 mmol, 162 µL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Caption: Experimental workflow for the N-arylation protocol.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the N-arylation of various primary amines with this compound under the optimized conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 24 | 85 |
| 2 | Aniline | Cu(OAc)₂ (10) | Et₃N (2.0) | DCM | RT | 24 | 72 |
| 3 | Aniline | Cu(OAc)₂ (10) | Pyridine (2.0) | CH₃CN | RT | 24 | 78 |
| 4 | Aniline | Cu(OAc)₂ (5) | Pyridine (2.0) | DCM | RT | 48 | 82 |
| 5 | Aniline | CuI (10) | Pyridine (2.0) | DCM | RT | 24 | 65 |
Table 2: Substrate Scope of Primary Amines
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-(2,3-Difluoro-4-(n-hexyloxy)phenyl)aniline | 85 | >98 |
| 2 | 4-Methoxyaniline | N-(2,3-Difluoro-4-(n-hexyloxy)phenyl)-4-methoxyaniline | 88 | >98 |
| 3 | 4-Chloroaniline | 4-Chloro-N-(2,3-Difluoro-4-(n-hexyloxy)phenyl)aniline | 79 | >97 |
| 4 | Benzylamine | N-Benzyl-2,3-difluoro-4-(n-hexyloxy)aniline | 75 | >97 |
| 5 | Cyclohexylamine | N-Cyclohexyl-2,3-difluoro-4-(n-hexyloxy)aniline | 72 | >96 |
Synthesis of this compound
For researchers interested in preparing the boronic acid, a potential synthetic route starting from 1-bromo-2,3-difluorobenzene is outlined below. This procedure is adapted from known methods for the synthesis of similar substituted phenylboronic acids.
-
Alkoxylation: React 1-bromo-2,3-difluorobenzene with n-hexanol in the presence of a suitable base (e.g., sodium hydride) in an anhydrous solvent like DMF to yield 1-bromo-2,3-difluoro-4-(n-hexyloxy)benzene.
-
Lithium-Halogen Exchange and Borylation: Cool the resulting aryl bromide to -78 °C in an anhydrous solvent such as THF. Add n-butyllithium dropwise to perform a lithium-halogen exchange. Subsequently, add triisopropyl borate to the reaction mixture.
-
Hydrolysis: Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1N HCl) to hydrolyze the boronate ester to the desired this compound.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by recrystallization or column chromatography.
Conclusion
The Chan-Lam N-arylation provides an efficient and practical method for the synthesis of N-arylated compounds using this compound. The mild reaction conditions, broad substrate scope, and tolerance of various functional groups make this protocol highly valuable for applications in drug discovery and development. The straightforward procedure and use of a relatively inexpensive copper catalyst further enhance its appeal for both small-scale and large-scale synthesis.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. Fluorinated biaryl compounds, in particular, often exhibit enhanced metabolic stability, improved pharmacokinetic properties, and unique electronic characteristics, making them highly valuable in the development of novel pharmaceuticals and liquid crystals. 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a key building block for introducing a difluoro-alkoxy-substituted phenyl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction. The presence of two fluorine atoms ortho and meta to the boronic acid group can influence the reactivity and electronic properties of the resulting biaryl compounds.
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing this compound with various aryl and heteroaryl halides. The provided methodologies are designed to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.
Chemical Properties
| Property | Value |
| CAS Number | 121219-20-3 |
| Molecular Formula | C₁₂H₁₇BF₂O₃ |
| Molecular Weight | 258.07 g/mol |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides and aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a typical procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol is adapted for the generally less reactive aryl chlorides and employs a more active catalyst system.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (5:1 v/v), degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₂CO₃ to a dry reaction vessel.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vessel and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note: This data is illustrative and actual yields will vary depending on the specific substrate and reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 4 | 88 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
Table 2: Suzuki-Miyaura Coupling with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 18 | 85 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 16 | 81 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 24 | 68 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 20 | 79 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Reaction Components
Caption: Key components for the synthesis of biaryl compounds.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate often stem from its specific electronic and steric properties. The main factors to check are:
-
Reagent Stability: Polyfluorophenylboronic acids can be susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Ensure your boronic acid is fresh and pure. Consider converting it to a more stable form like a pinacol ester or an aryltrifluoroborate if instability is suspected.[4][5]
-
Catalyst and Ligand Choice: The ortho-difluoro and hexyloxy groups create a sterically hindered environment. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction with hindered substrates.[6][7]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote rapid protodeboronation.[8][9] Bases like K₃PO₄ and Cs₂CO₃ are often effective.[6][10]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[4][10] It is crucial to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[4][10]
Q2: How do the difluoro substituents on the phenylboronic acid affect the Suzuki coupling reaction?
A2: The two fluorine atoms have competing effects. Their strong electron-withdrawing nature can increase the rate of transmetalation.[1] However, their position ortho to the boronic acid group adds significant steric bulk, which can hinder the approach of the boronic acid to the palladium center, slowing down the reaction.[11] This steric hindrance is a primary reason why specialized bulky ligands are often necessary to achieve good yields.[6]
Q3: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A3: Protodeboronation is a common issue with electron-deficient or unstable boronic acids.[4][12] To mitigate it:
-
Use a Milder Base: While a base is necessary, overly strong bases or extended reaction times in aqueous basic solutions can accelerate protodeboronation.[8] Screening bases like K₃PO₄, K₂CO₃, or CsF may identify an optimal choice.[6][13]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce the rate of protodeboronation.[14]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a pinacol boronate ester (Bpin) or a trifluoroborate salt can protect it from decomposition.[4][12] These reagents can slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[12]
-
Optimize Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition.[4] Monitor the reaction closely to avoid prolonged heating after completion.
Q4: What are the best practices for setting up the reaction to ensure success?
A4: A meticulous setup is critical for reproducible, high-yielding Suzuki reactions.
-
Reagent Quality: Use high-purity, dry reagents and solvents. Phosphine ligands are prone to oxidation, so ensure they have been stored and handled properly under an inert atmosphere.[4]
-
Degassing: Thoroughly degas all solvents and the reaction mixture. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[10]
-
Inert Atmosphere: Add all solid reagents to the reaction flask, seal it, and then purge the vessel by evacuating and backfilling with an inert gas at least three times.[4][10] Add degassed solvents via syringe under a positive pressure of inert gas.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently reactive conditions (temperature, base, ligand). 3. Poor quality of aryl halide (e.g., using an aryl chloride without a specialized catalyst system). | 1. Use a fresh, active palladium precatalyst and an appropriate ligand (e.g., SPhos, XPhos). Consider a Pd(0) source like Pd₂(dba)₃.[7][15] 2. Increase temperature. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene, THF, often with water).[6][10] 3. Aryl halide reactivity is I > Br > OTf >> Cl. For aryl chlorides, highly active catalyst systems are essential.[4] |
| Starting materials consumed, but low yield of desired product | 1. Protodeboronation of the boronic acid. 2. Dehalogenation of the aryl halide. 3. Product degradation under reaction conditions. | 1. Use a milder base, lower temperature, or switch to a more stable boronate ester (e.g., pinacol ester).[4][12] 2. This can be a side reaction; optimizing the ligand and base may help suppress it. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition. |
| Significant formation of homocoupled boronic acid (biaryl byproduct) | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.[10] 2. Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or use a precatalyst that rapidly generates the active Pd(0) species.[10][16] |
Optimized Reaction Conditions for Challenging Suzuki Couplings
The following table summarizes conditions found to be effective for Suzuki couplings involving sterically hindered or electronically challenging boronic acids, which can serve as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Notes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | General for hindered substrates.[15] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | Excellent | Effective for unstable polyfluorophenylboronic acids.[1][2] |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | DME/H₂O | 80-100 | Good | A common, robust system, but may be less effective for highly hindered substrates.[15] |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 63 | Specifically designed for sterically demanding couplings.[17] |
General Experimental Protocol
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction that should be optimized for the specific substrates.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd) under a counterflow of argon or nitrogen.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free atmosphere.[10]
-
Solvent Addition: Add the thoroughly degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe under a positive pressure of the inert gas.[4]
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenylboronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving fluorinated phenylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: When a Suzuki-Miyaura coupling fails or provides a low yield, several key parameters should be systematically checked. Fluorinated phenylboronic acids, especially those with ortho-fluorine substituents, can be challenging substrates.
Initial Checks:
-
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. Many palladium precatalysts require in-situ reduction from Pd(II) to the active Pd(0) species.[1][2] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, if you suspect issues with catalyst activation.[3]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] It is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1][3][4]
-
Purity of Reagents: Verify the purity of your fluorinated phenylboronic acid, aryl halide, and other reagents. Impurities can inhibit the catalyst or participate in side reactions.
Troubleshooting Flowchart for Low/No Yield:
Caption: Troubleshooting flowchart for low or no yield.
Issue 2: Presence of Protodeboronation Byproduct
Question: I am observing a significant amount of the corresponding fluoroarene, which suggests my fluorinated phenylboronic acid is undergoing protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often significant side reaction with electron-deficient boronic acids, such as fluorinated ones.[4][5][6] This process is typically accelerated by the basic and aqueous conditions required for the Suzuki coupling.[4][7]
Strategies to Minimize Protodeboronation:
-
Choice of Base: Use milder bases. While a base is required for the transmetalation step, strong bases can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH to weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][8]
-
Anhydrous Conditions: Minimize the amount of water in the reaction. While some water can be beneficial for dissolving the base and facilitating the reaction, excess water can promote hydrolysis of the C-B bond.[8][9] Using anhydrous solvents is a good starting point.[9]
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative. Pinacol esters are commonly used as they exhibit greater stability towards protodeboronation under many conditions.[10][11] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, known for their high stability and compatibility with chromatography.[9]
-
Optimize Reaction Time and Temperature: Use highly active catalysts that allow the reaction to proceed at lower temperatures and for shorter durations.[4] This minimizes the exposure of the sensitive boronic acid to conditions that favor decomposition.
Logical Diagram of Protodeboronation:
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Issue 3: Formation of Homocoupling Byproduct
Question: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two of my fluorinated phenylboronic acid molecules. What causes this and how can it be prevented?
Answer: The formation of a biaryl from the dimerization of the boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[2][3]
Methods to Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process, from reagent addition to the end of the reaction.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can sometimes reduce the amount of homocoupling compared to using Pd(II) precursors that require in-situ reduction.[3]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated phenylboronic acids, particularly ortho-fluorinated ones, more challenging to use in Suzuki couplings?
A1: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center.[10][12] This makes the carbon-boron bond more susceptible to cleavage, especially protodeboronation under the basic conditions required for the Suzuki-Miyaura reaction.[4][5] An ortho-fluorine substituent can further enhance this instability.[10]
Q2: What are the best general conditions to start with for a Suzuki-Miyaura coupling involving a fluorinated phenylboronic acid?
A2: A good starting point is to use a modern palladium precatalyst system known for high activity, which allows for lower reaction temperatures.
-
Catalyst/Ligand: A combination like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is often effective.[13] Alternatively, using an advanced precatalyst like XPhos Pd G3 (0.5–2 mol%) can be very efficient.[1]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄, ~2 equivalents) is a reliable choice that often balances reactivity with minimizing protodeboronation.[4][13]
-
Solvent: A mixture of an organic solvent and water (e.g., THF/H₂O 2:1 or Dioxane/H₂O 10:1) is common.[1][13]
-
Temperature: Start at room temperature and gently heat if the reaction is sluggish. Many modern catalyst systems can drive these couplings at room temperature or 40 °C.[13][14]
Q3: When should I consider using a boronate ester (like a pinacol ester) instead of a boronic acid?
A3: You should consider using a boronate ester under the following circumstances:
-
When you observe significant protodeboronation with the free boronic acid. Pinacol esters are generally more stable.[10][11]
-
If the boronic acid is difficult to purify or handle due to its instability.
-
When performing reactions under anhydrous conditions, as boronate esters do not require water for activation in the same way boronic acids do in the traditional catalytic cycle.
Q4: Can the choice of aryl halide affect the reaction conditions?
A4: Absolutely. The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl. While aryl iodides and bromides are often reactive enough for standard conditions, less reactive aryl chlorides typically require more specialized and highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and potentially higher temperatures to facilitate the initial oxidative addition step.[3]
Data Presentation: Optimized Reaction Protocols
The following tables summarize typical and optimized conditions for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids, compiled from various sources.
Table 1: General Conditions for 2,5-Difluorophenylboronic Acid Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [13] |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [13] |
| Heteroaryl Chloride | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 16-24 | Varies | [4] |
| 5-(4-bromophenyl)-pyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | Varies | [13] |
Note: RT (Room Temperature) is typically 20-25 °C. Yields are substrate-dependent.
Table 2: Comparison of Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Application Notes |
| K₃PO₄ | Moderate | Often effective for fluorinated boronic acids; aqueous solution can facilitate the reaction.[4] |
| K₂CO₃ | Moderate | A common, milder alternative to strong bases; can help reduce protodeboronation.[8][15] |
| Cs₂CO₃ | Strong | Can be effective but may increase the rate of protodeboronation; often used for less reactive substrates.[8] |
| Na₂CO₃ | Moderate | Used in solid form or solution; a versatile choice for various couplings.[4] |
| NaOH | Very Strong | Generally avoided for sensitive boronic acids due to high risk of protodeboronation.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at Room Temperature
This protocol is adapted for highly active catalyst systems suitable for sensitive fluorinated phenylboronic acids.[4]
-
Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the fluorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vial with a septum and thoroughly purge the atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF and degassed 0.5 M aqueous K₃PO₄ solution) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Suzuki-Miyaura Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
preventing protodeboronation of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
Welcome to the technical support center for handling and utilizing 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in your research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate the common challenge of protodeboronation and achieve successful experimental outcomes.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation, the undesired cleavage of the C-B bond, is a significant side reaction for electron-deficient arylboronic acids like this compound, leading to reduced yields and the formation of 1,2-difluoro-3-(n-hexyloxy)benzene.[1][2] The presence of ortho-fluorine substituents, in particular, can greatly accelerate this decomposition pathway, especially under basic conditions.[2][3][4]
The following table outlines common issues, their probable causes, and recommended solutions to minimize this side reaction.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant formation of the protodeboronated byproduct. | 1. Inappropriate Base Selection: Strong bases and high pH significantly accelerate base-catalyzed protodeboronation.[3][5][6] | Optimize the Base: Switch to weaker, non-hydroxide bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][6][7] Carefully control the stoichiometry of the base.[8] |
| 2. High Reaction Temperature: Elevated temperatures increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[6][8][9] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[6][7][8] | |
| 3. Inefficient Catalytic System: A slow Suzuki-Miyaura coupling rate allows more time for the boronic acid to decompose.[8][10] | Optimize Catalyst and Ligands: Use a highly active catalyst system to ensure the cross-coupling outcompetes protodeboronation.[7][10] Consider pre-formed Pd(0) catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote rapid turnover.[1] A modest increase in catalyst loading may also be beneficial.[1] | |
| 4. Presence of Water: Water acts as the proton source for protodeboronation.[6] While often necessary for Suzuki couplings, excess water can be detrimental. | Control Water Content: Use anhydrous solvents and ensure glassware is thoroughly dried.[1][6] If anhydrous conditions are possible for your system, they can suppress protodeboronation.[11] | |
| Degradation of the boronic acid upon storage. | Inherent Instability: Electron-deficient arylboronic acids can have limited shelf-life, especially when exposed to moisture and air.[1][7] | Proper Storage and Derivatization: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., <4°C).[1] For long-term storage, convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate immediately after synthesis or purchase.[7] |
| Reaction fails to go to completion, with starting material remaining. | Use of Free Boronic Acid: The free boronic acid is highly susceptible to degradation under reaction conditions. | Employ a Stabilized Boron Reagent: Use a boronic acid surrogate that provides slow release of the active species. This keeps the instantaneous concentration of the reactive boronic acid low, minimizing decomposition.[7][8][10] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to protodeboronation?
A: This molecule has two key features that increase its susceptibility. First, it is an electron-deficient arylboronic acid due to the two strongly electron-withdrawing fluorine atoms.[2] Electron-deficient arylboronic acids are known to be unstable under the basic conditions typically used for Suzuki-Miyaura coupling.[3][4] Second, the fluorine atom at the ortho position significantly accelerates the rate of protodeboronation.[2][3] Studies have shown that ortho-halogen substituents make arylboronic acids highly susceptible to this decomposition pathway.[3]
Q2: How should I store this compound to ensure its stability?
A: To maintain the quality of your boronic acid, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[1] For long-term stability, refrigeration at temperatures below 4°C is highly recommended.[1]
Q3: What are the best alternatives to using the free boronic acid in my reactions?
A: Using a more stable derivative is the most effective strategy. These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction to minimize side reactions.[8][10] The most common and effective alternatives are potassium organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates.[7][10] Pinacol esters are also more stable than the free boronic acid.[7]
Q4: How can I confirm that protodeboronation is the cause of my low yield?
A: The most direct method is to analyze your crude reaction mixture using analytical techniques like LC-MS or GC-MS. Look for a mass corresponding to the protodeboronated byproduct, which in this case is 1,2-difluoro-3-(n-hexyloxy)benzene. You can also use ¹H or ¹⁹F NMR spectroscopy to identify signals corresponding to this byproduct.[1]
Q5: Does the choice of solvent impact the rate of protodeboronation?
A: Yes, the solvent system can play a role. While many Suzuki reactions use aqueous/organic mixtures, minimizing the amount of protic solvent (like water) can help reduce protodeboronation.[1][8] In some cases, moving to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can dramatically enhance reaction rates and suppress decomposition.[11] Solvents like 2-MeTHF or toluene can be effective alternatives to dioxane.[8][12]
Data Summary: Stability of Boron Reagents
The choice of the boron reagent is critical for mitigating protodeboronation. The following table summarizes the relative stability and characteristics of common alternatives to free boronic acids.
| Boron Reagent | Chemical Structure | Relative Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Low | Highly susceptible to protodeboronation, especially when electron-deficient.[5] |
| Pinacol Ester | R-B(pin) | Moderate | More stable than the corresponding boronic acid, but can still hydrolyze in situ.[5][7] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids. Act as a protected form, requiring in situ hydrolysis for slow release of the boronic acid.[7][8] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable crystalline solids.[7] Allow for tunable slow release under specific basic conditions, protecting the boron moiety until needed.[7][10] |
Recommended Experimental Protocol
This protocol outlines the conversion of the boronic acid to its more stable MIDA boronate, followed by a Suzuki-Miyaura cross-coupling reaction designed to minimize protodeboronation.
Part 1: Synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenyl MIDA boronate
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.).[1]
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude MIDA boronate is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by column chromatography.
Part 2: Suzuki-Miyaura Coupling Using the MIDA Boronate
Materials:
-
2,3-Difluoro-4-(n-hexyloxy)phenyl MIDA boronate (from Part 1)
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand)
-
Base (e.g., K₃PO₄, finely ground)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, or anhydrous 2-MeTHF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2 equiv.), and the base (3.0 equiv.) to an oven-dried reaction vessel.[7]
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (start low, e.g., 80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS. The MIDA boronate requires basic aqueous conditions to slowly hydrolyze and release the active boronic acid for the catalytic cycle.[7][10]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting experiments where protodeboronation is a suspected issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation [era.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
stability of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid in basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, particularly concerning its stability in basic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in basic media?
The primary stability concern is its susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by basic conditions (high pH), elevated temperatures, and the presence of water.[1] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring makes this particular boronic acid highly susceptible to this degradation pathway.
Q2: How can I detect if my this compound has degraded?
Visually, there may not be a significant change in the appearance of the solid material. The most reliable way to assess the quality of your boronic acid is to monitor your reaction's progress, for instance by TLC, GC-MS, or LC-MS.[1] Significant degradation will result in low to no yield of your desired product and the formation of 1,2-difluoro-3-(n-hexyloxy)benzene as a byproduct. For critical applications, it is always recommended to use a fresh batch of the boronic acid.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure its longevity and reactivity, it is crucial to store this compound in a tightly sealed container in a dry, refrigerated (2-8°C) environment.[1] For long-term storage, maintaining an inert atmosphere (e.g., using argon or nitrogen) is highly recommended to prevent degradation from exposure to moisture and air.[1]
Q4: Are there more stable alternatives to this compound for use in basic conditions?
Yes, if protodeboronation is a persistent issue, consider using more stable derivatives such as the corresponding pinacol ester or an MIDA boronate ester.[2] These derivatives exhibit a slower release of the boronic acid under reaction conditions, which can minimize its decomposition while still allowing the desired reaction to proceed.[2]
Troubleshooting Guide for Experiments in Basic Media
This guide addresses common issues encountered when using this compound in reactions involving basic media, such as the Suzuki-Miyaura cross-coupling.
Problem: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Rationale |
| Degradation of Boronic Acid | Use a fresh batch of this compound that has been stored under recommended conditions. | Boronic acids, especially electron-deficient ones, can degrade over time, leading to failed reactions.[1] |
| Inappropriate Base | Switch to a milder base. Consider using K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH. | Strong bases can significantly accelerate the rate of protodeboronation.[1] |
| High Reaction Temperature | Lower the reaction temperature. Run test reactions at incrementally lower temperatures to find the minimum effective temperature. | Elevated temperatures accelerate the decomposition of the boronic acid.[1] |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. | Water can facilitate the hydrolysis of the boronic acid, which is a precursor to protodeboronation, especially at high pH.[1] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. | Extended exposure to basic conditions and high temperatures increases the extent of degradation. |
| Oxygen Contamination | Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). | Oxygen can lead to catalyst decomposition and unwanted side reactions. |
Stability Data Overview
Currently, there is no specific quantitative data, such as half-life or decomposition rate constants, available in the literature for this compound under various basic conditions. However, based on extensive studies of analogous fluorinated phenylboronic acids, a qualitative summary of its stability can be provided.
| Condition | Expected Stability | Primary Degradation Pathway | Recommendation |
| Strong Aqueous Base (e.g., >2M NaOH, KOH) | Very Low | Rapid Protodeboronation | Avoid if possible. Use milder, non-hydroxide bases. |
| Moderate Aqueous Base (e.g., K₂CO₃, K₃PO₄) | Low to Moderate | Protodeboronation | Use the lowest effective temperature and shortest reaction time. |
| Anhydrous Basic Conditions | Moderate to High | Slower Protodeboronation | Preferable for sensitive substrates. |
| Elevated Temperature (>80 °C) | Low | Accelerated Protodeboronation | Use the lowest effective temperature for the reaction. |
| Room Temperature in Basic Solution | Moderate | Slow Protodeboronation | More stable than at elevated temperatures, but degradation still occurs over time. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Degradation
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.
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Reagent Preparation :
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In a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable palladium precatalyst (e.g., a Buchwald precatalyst, 1-3 mol%).
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Add a mild base such as finely ground K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
-
Inert Atmosphere :
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for 3-5 cycles.
-
-
Solvent Addition :
-
Add a degassed, anhydrous solvent system (e.g., dioxane, THF, or toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Conditions :
-
Place the vessel in a preheated oil bath or heating block at the lowest effective temperature (e.g., start with 60-80 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon consumption of the limiting reagent, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography.
-
Visualizations
Protodeboronation Pathway
Caption: Base-catalyzed protodeboronation of an arylboronic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Products from 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki coupling reactions using this compound?
A1: The most common impurities include:
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Unreacted this compound: The starting boronic acid may remain if the reaction does not go to completion.[1][2]
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Homocoupled Byproduct: This results from the coupling of two molecules of the boronic acid, forming 2,2',3,3'-tetrafluoro-4,4'-bis(n-hexyloxy)-1,1'-biphenyl. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][3]
-
Unreacted Aryl Halide: The coupling partner may also be present in the crude mixture.
-
Protodeborylated Byproduct: The boronic acid can be replaced by a hydrogen atom, leading to 1,2-difluoro-3-(n-hexyloxy)benzene. This is a common side reaction for boronic acids, especially heteroaryl boronic acids.[3]
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate the final product and must be removed, especially for pharmaceutical applications.[1]
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) and other salts used in the reaction are major impurities that are typically removed during the initial work-up.[1]
Q2: What is the essential first step after my Suzuki coupling reaction is complete?
A2: A standard aqueous work-up is the crucial first step to remove the bulk of inorganic salts and other water-soluble impurities.[1] The typical procedure involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate or dichloromethane, and washing it with water and/or brine.[4]
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted boronic acid, being acidic, can be removed with a basic aqueous wash.[1] By treating the organic solution of the crude product with a dilute aqueous base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt.[1][5] This salt then partitions into the aqueous layer during an extraction, separating it from the desired, typically less polar, product.[2]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in Suzuki coupling purifications.[1] The most effective method is meticulous flash column chromatography on silica gel.[4] It is critical to first identify an optimal solvent system using Thin Layer Chromatography (TLC), aiming for a clear separation between the spots.[1] A shallow solvent gradient during the column chromatography is often necessary to achieve good separation.[1] If the desired product is a solid, recrystallization can also be a powerful technique, provided there is a sufficient difference in solubility between the product and the byproduct in a given solvent system.[1][2]
Q5: Why is it critical to remove the palladium catalyst, and what are the best methods?
A5: For any application in drug development or materials science, removing trace metals like palladium is essential due to toxicity concerns and regulatory requirements, often demanding levels in the parts-per-million (ppm) range.[1] The method for removal depends on the type of catalyst used. Heterogeneous catalysts can often be removed by simple filtration through Celite. For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are typically functionalized silica gels or polymers that chelate the metal, allowing it to be removed by filtration.[1]
Q6: My product is an oil and will not crystallize. What are my purification options?
A6: If your product is intrinsically an oil at room temperature or if impurities are preventing crystallization, purification by chromatography is the most suitable method.[1] If initial chromatography does not yield a pure product, you can try alternative techniques like reverse-phase chromatography or preparative HPLC, which can offer different selectivity.[2] It is also possible that residual solvent or minor impurities are inhibiting crystallization; ensuring the product is free from these might help.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High concentration of unreacted boronic acid post-reaction. | 1. Incomplete reaction. 2. Degradation of the boronic acid (protodeborylation).[3] | 1. Optimize reaction conditions (temperature, time, base).[6] 2. During work-up, perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid as its water-soluble salt.[1][5] |
| Desired product and homocoupled byproduct are inseparable on TLC. | 1. The compounds have very similar polarity. 2. Inappropriate TLC solvent system. | 1. Screen a wider range of solvent systems for TLC, including less common mixtures (e.g., toluene/acetone, dichloromethane/methanol).[1] 2. Consider using reverse-phase TLC plates if the compounds are nonpolar. 3. If separation is still poor, preparative HPLC may be required. |
| Product streaks on the silica gel column. | 1. The compound is highly polar or acidic/basic. 2. The compound is interacting strongly with the silica. 3. Column is overloaded. | 1. For acidic compounds like residual boronic acid, adding a small amount of acetic acid to the eluent can improve peak shape.[2] 2. For basic compounds, adding a small amount of triethylamine or ammonia may help.[2] 3. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Final product is grey or black, indicating palladium contamination. | 1. Inefficient removal of a homogeneous palladium catalyst. 2. Heterogeneous catalyst was not fully filtered. | 1. Pass the organic solution of the product through a pad of Celite to remove fine black particles.[1] 2. Treat the solution with a palladium scavenger (functionalized silica) to chelate and remove dissolved catalyst.[1] 3. An activated carbon treatment can also be effective in adsorbing residual palladium. |
| Product appears pure by TLC but NMR shows impurities. | 1. Impurities do not have a UV chromophore and are not visible on TLC. 2. Impurities have the same Rf as the product in the chosen TLC system. | 1. Use different visualization techniques for the TLC plate (e.g., potassium permanganate stain, iodine chamber). 2. Re-purify using column chromatography with a different solvent system or a different stationary phase (e.g., alumina, C18 reverse phase). |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Basic Extraction
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Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume approximately 5-10 times that of the reaction solvent.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with water (1x) and then with brine (1x) to remove the bulk of inorganic salts.[4]
-
Basic Extraction (to remove unreacted boronic acid): Wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃.[1] Check the pH of the aqueous layer to ensure it is basic. Separate the layers.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the desired product and major impurities, aiming for an Rf value of 0.2-0.4 for the product.[7]
-
Column Packing: Pack a glass column with silica gel using the selected eluent (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Run the column, collecting fractions. A shallow gradient of the more polar solvent can be used to improve the separation of closely eluting compounds.[1]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of a Suzuki coupling reaction product.
Caption: General Purification Workflow
Impurity Separation Strategy
This diagram outlines the logical separation of components during the purification process based on their chemical properties.
Caption: Logic of Impurity Separation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
identifying side products in reactions of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. The focus is on identifying and mitigating the formation of common side products in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is this side product and how can I minimize it?
A1: This common byproduct is the result of protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] For this compound, this would result in the formation of 1,2-difluoro-3-(n-hexyloxy)benzene. This side reaction is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura coupling reactions.[2]
Troubleshooting Protodeboronation:
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Minimize Water Content: Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is required, consider using a biphasic system or minimizing the amount of water.
-
Choice of Base: Use a weaker base if your reaction tolerates it. Harsh basic conditions can accelerate protodeboronation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more resistant to protodeboronation.[1]
Q2: My desired cross-coupling product is contaminated with a symmetrical biaryl, appearing to be a dimer of my starting boronic acid. What is causing this?
A2: This side product is formed through homocoupling , where two molecules of the boronic acid react to form a symmetrical biaryl. In the case of this compound, this would be 2,2',3,3'-tetrafluoro-4,4'-bis(n-hexyloxy)-1,1'-biphenyl. This reaction is often catalyzed by the palladium catalyst, especially in the presence of oxygen or when using a Pd(II) precatalyst that needs to be reduced in situ to the active Pd(0) species.[2]
Troubleshooting Homocoupling:
-
Degas Solvents Thoroughly: Oxygen can promote homocoupling. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂.
-
Ligand Selection: The choice of phosphine ligand can influence the extent of homocoupling. Screening different ligands may be beneficial.
-
Reaction Conditions: Adjusting the reaction temperature and the rate of addition of reagents can sometimes minimize this side reaction.
Q3: I am seeing a decline in the reactivity of my this compound upon storage. What could be the reason?
A3: Boronic acids can be susceptible to dehydration to form cyclic anhydrides called boroxines . This process is often reversible upon the addition of water. However, prolonged storage, especially under non-inert conditions, can lead to a decrease in the effective concentration of the active monomeric boronic acid, thus reducing its reactivity in coupling reactions.
Troubleshooting Boronic Acid Instability:
-
Proper Storage: Store the boronic acid in a cool, dry place under an inert atmosphere.
-
Use Fresh Reagent: Use freshly purchased or recently synthesized boronic acid for best results.
-
Conversion to Boronate Esters: For long-term storage or for reactions sensitive to the purity of the boronic acid, consider converting it to a more stable boronate ester (e.g., pinacol ester).
Data Presentation: Illustrative Side Product Formation
The following table summarizes typical yields of side products observed in Suzuki-Miyaura cross-coupling reactions with arylboronic acids similar to this compound under various conditions. Note that these are illustrative values and actual yields will depend on the specific substrates, catalyst, and reaction conditions.
| Condition | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Standard (Aqueous Base, Air) | 60-75 | 10-20 | 5-15 |
| Anhydrous, Degassed | 85-95 | <5 | <5 |
| Strong Base, High Temp | 40-60 | 20-30 | 10-20 |
| Use of Pinacol Ester | 90-98 | <2 | <3 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Monitoring for Side Products
This protocol provides a general method for a Suzuki-Miyaura coupling reaction and includes steps for monitoring the formation of side products by GC-MS.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using an aqueous base)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture under inert atmosphere. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄ and analyze by GC-MS to monitor the consumption of starting materials and the formation of the desired product and any side products.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Side Products using ¹H NMR Spectroscopy
This protocol describes how to quantify the relative amounts of the desired product, protodeboronation product, and homocoupling product in a crude reaction mixture using ¹H NMR with an internal standard.
Materials:
-
Crude reaction mixture
-
Internal standard with a known chemical shift that does not overlap with product signals (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Sample Preparation: Accurately weigh a sample of the crude reaction mixture and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Identify non-overlapping signals for the desired product, the protodeboronation product, the homocoupling product, and the internal standard.
-
Integrate these signals.
-
Calculate the molar ratio of each component relative to the internal standard using the following formula: Moles of Component = (Integration of Component / Number of Protons in Signal) / (Integration of Standard / Number of Protons in Standard Signal)
-
From the molar ratios, you can determine the relative percentages of each product in the mixture.
-
Mandatory Visualization
Caption: Key reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in coupling reactions.
References
Technical Support Center: Improving the Solubility of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. The following sections offer solutions to common solubility challenges encountered during experiments.
Troubleshooting Guides
Issue: My this compound is not dissolving in my chosen solvent.
-
Initial Assessment: Phenylboronic acids often exhibit variable solubility depending on the solvent and the nature of the substituents on the phenyl ring. The presence of two fluorine atoms and a hexyloxy group on your compound will influence its polarity and solubility characteristics.
-
Solution 1: Solvent Selection & Co-solvent Systems
-
Rationale: The polarity of the solvent plays a crucial role in the solubility of phenylboronic acids. Generally, they show higher solubility in polar organic solvents.[1] Ethers and ketones are often effective solvents for phenylboronic acids, while hydrocarbons are typically poor solvents.[2][3]
-
Action: If your compound has poor solubility, consider switching to or adding a co-solvent. For organic reactions, small amounts of polar aprotic solvents like DMF or DMSO, or alcohols such as methanol or ethanol, can enhance solubility. For aqueous systems, a mixture with dioxane or toluene might be effective.
-
-
Solution 2: Temperature Adjustment
-
Rationale: The solubility of many compounds, including phenylboronic acids, increases with temperature.[4]
-
Action: Gently heat the mixture while stirring to facilitate dissolution. Ensure the temperature is compatible with the stability of all reaction components.
-
-
Solution 3: pH Modification (for Aqueous Systems)
-
Rationale: Boronic acids are weak Lewis acids.[1] In aqueous solutions with a pH above their pKa, they can form anionic tetrahedral species, which are often more soluble.
-
Action: For reactions in aqueous or protic media, consider a slight increase in pH by adding a compatible base (e.g., sodium hydroxide, potassium carbonate). This should be done cautiously, as the chosen base must be compatible with your reaction conditions.
-
Issue: I am observing inconsistent reaction yields, possibly due to poor solubility.
-
Initial Assessment: Poor solubility can lead to low and irreproducible reaction yields because the concentration of the dissolved reactant is not consistent.
-
Solution 1: Derivative Formation
-
Rationale: Esterification of the boronic acid group, for instance with pinacol to form a pinacol ester, can significantly improve solubility in organic solvents.[2]
-
Action: Consider converting the boronic acid to its pinacol ester before use in your reaction. This derivative often exhibits enhanced stability and solubility.
-
-
Solution 2: Sonication
-
Rationale: Sonication can help to break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.
-
Action: Place the reaction vessel in an ultrasonic bath to aid in the dissolution of the boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Q2: How do the fluorine and hexyloxy substituents affect solubility?
A2: The two electron-withdrawing fluorine atoms can increase the acidity of the boronic acid group.[5] The long n-hexyloxy chain will increase the compound's non-polar character. In aqueous media, the introduction of an alkoxy group has been shown to decrease solubility compared to unsubstituted phenylboronic acid.[4][6] In organic solvents, the hexyloxy group may improve solubility in less polar solvents compared to unsubstituted phenylboronic acid.
Q3: Can I use water as a solvent?
A3: The solubility of phenylboronic acids in water is generally low.[4][6] The presence of the lipophilic n-hexyloxy group is expected to further decrease aqueous solubility.[4] Therefore, water alone is unlikely to be a good solvent unless the pH is adjusted or a co-solvent is used.
Q4: Are there any side reactions I should be aware of when trying to improve solubility?
A4: Yes. When heating solutions of boronic acids, be aware of the potential for dehydration to form the corresponding boroxine (a trimeric anhydride). This can sometimes affect reactivity. Additionally, harsh basic conditions or high temperatures can promote side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).
Data Presentation
Table 1: Qualitative Solubility of Phenylboronic Acids in Common Solvents
Disclaimer: This table is a generalization based on data for phenylboronic acid and its analogs.[2][3][7] The actual solubility of this compound should be determined experimentally.
| Solvent Class | Example Solvents | Expected Solubility |
| Ethers | Diethyl ether, Dioxane, THF | High |
| Ketones | Acetone, 3-Pentanone | High |
| Halogenated | Chloroform, Dichloromethane | Moderate |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate |
| Aliphatic Hydrocarbons | Hexanes, Methylcyclohexane | Very Low |
| Polar Aprotic | DMF, DMSO | Moderate to High |
| Aqueous | Water | Very Low |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. It is crucial that excess solid remains.
-
Separation: Allow the suspension to settle. Carefully remove a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved boronic acid using a validated analytical method such as UV-Vis spectroscopy or HPLC.
Protocol 2: General Method for Improving Solubility with a Co-solvent
-
Initial Attempt: Attempt to dissolve the this compound in your primary reaction solvent at the desired concentration.
-
Co-solvent Addition: If solubility is poor, add a co-solvent in which the boronic acid is known to be more soluble (e.g., DMF, DMSO) dropwise while stirring.
-
Observation: Continue adding the co-solvent in small increments until the solid is fully dissolved.
-
Optimization: Note the final ratio of solvents. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid potential impacts on the reaction.
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Hindered Boronic Acids in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a hindered boronic acid is resulting in low to no product yield. What are the primary factors I should investigate?
A1: Low conversion in sterically demanding Suzuki couplings is a common challenge. The decreased reaction rate is often due to the steric hindrance around the reaction centers, which can impede critical steps in the catalytic cycle. The most critical factors to evaluate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often not effective for these challenging substrates.[1]
Q2: Which type of ligands are most effective for coupling sterically hindered boronic acids?
A2: For sterically hindered substrates, bulky and electron-rich ligands are essential.[3] These ligands facilitate the formation of a reactive palladium(0) species necessary for the oxidative addition of a hindered aryl halide and also accelerate the reductive elimination step.[2] Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are highly recommended.[2][3] Specialized ligands have also been developed for particularly challenging couplings.[2][4]
Q3: How do I choose the right palladium precursor for my reaction?
A3: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are often used in combination with a selected phosphine ligand.[5][6] Buchwald-type precatalysts, such as XPhos Pd G3, are often effective for difficult substrates as they are air- and moisture-stable, ensuring the formation of the active catalytic species.[3]
Q4: My primary side-product is the homocoupling of my boronic acid. What causes this and how can it be minimized?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3] To minimize this side reaction, ensure that all solvents are rigorously degassed to remove oxygen.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.[3] Additionally, the use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Q5: My hindered boronic acid appears to be degrading under the reaction conditions. What strategies can I employ to improve its stability?
A5: Boronic acids can be susceptible to degradation, especially under reaction conditions. To mitigate this, you can use more stable derivatives of the boronic acid.[3] Common alternatives include:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable and can slowly release the boronic acid during the reaction, minimizing its concentration and subsequent degradation.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
MIDA Boronates: These are exceptionally stable and can be utilized in sequential coupling reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective catalyst system for hindered substrates. | Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. Consider using an N-heterocyclic carbene (NHC) ligand for highly hindered substrates.[2][3] |
| Inappropriate base selection. | Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2] | |
| Suboptimal solvent choice. | Ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used. Aprotic polar solvents such as DMF can also be effective.[3][7] | |
| Low reaction temperature. | For hindered substrates, higher temperatures (80–110 °C) are often required to overcome the activation energy barrier.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen).[3] |
| Inefficient reduction of Pd(II) to Pd(0). | Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] | |
| Protodeboronation (Loss of Boronic Acid Group) | Instability of the boronic acid. | Convert the boronic acid to a more stable derivative like a pinacol ester, potassium trifluoroborate salt, or a MIDA boronate.[3][7] |
| Presence of protic sources. | Ensure anhydrous conditions if using a base that does not require water for activation. | |
| Inconsistent Reaction Results | Quality of reagents. | Use high-purity reagents and ensure the boronic acid has not degraded during storage. Finely powdering solid bases can also improve reproducibility.[3] |
Catalyst and Ligand Selection Guide
The following table summarizes recommended catalyst and ligand systems for Suzuki-Miyaura couplings with hindered boronic acids.
| Substrate Type | Recommended Ligand | Palladium Source | Typical Loading (mol%) | Notes |
| Di-ortho-substituted Aryl Halide + Hindered Boronic Acid | XPhos, SPhos, RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 | These Buchwald ligands are highly effective for a broad range of sterically demanding couplings.[3][8] |
| Tetra-ortho-substituted Biaryl Synthesis | BI-DIME, AntPhos | Pd(OAc)₂ | 1-2 | These specialized ligands have shown success in extremely hindered systems.[2][4] |
| Hindered Heteroaryl Couplings | XPhos | Pd₂(dba)₃ | 1-2 | XPhos is often a good starting point for challenging heteroaryl couplings.[7] |
| Couplings with Aryl Chlorides | SPhos, IPr (NHC ligand) | Pd₂(dba)₃ or Pd(OAc)₂ | 1-3 | Aryl chlorides are less reactive; therefore, highly active catalyst systems are required.[6][9] |
Experimental Protocols
General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid or its derivative (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) or the palladium source and ligand separately.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equivalent) in a suitable solvent like methylene chloride.[3]
-
Addition: Add diethanolamine (1.0 equivalent) dropwise while stirring.[3]
-
Precipitation and Isolation: A precipitate will form. Stir the resulting slurry for 10-15 minutes, then isolate the white solid product by vacuum filtration.[3]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the coupling reaction.[3]
Visual Guides
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yielding hindered Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
minimizing homocoupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
Topic: Minimizing Homocoupling of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the formation of the homocoupled byproduct, 1,2-difluoro-3,6-bis(n-hexyloxy)biphenyl, during the Suzuki-Miyaura cross-coupling reaction of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen in the reaction mixture.[1][2][3] | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (15-30 minutes).[2] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for more complete oxygen removal.[2] |
| 2. Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂).[2][4] | 2a. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can initiate homocoupling.[4] 2b. If using a Pd(II) source, pre-heat the catalyst, base, and solvent before adding the boronic acid to facilitate rapid reduction to Pd(0) and initiation of the cross-coupling cycle.[1] 2c. Add a mild reducing agent, like potassium formate, to the reaction mixture to minimize the concentration of free Pd(II).[3][5] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination step of the cross-coupling pathway over the homocoupling side reaction.[2] | |
| Low yield of the desired cross-coupled product | 1. Inefficient catalyst turnover or deactivation. | 1a. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[2] 1b. Ensure the purity of all reagents and the dryness of the solvent.[2] |
| 2. Incomplete reaction. | 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[2] | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct.[2] | 1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[2][4] A shallow solvent gradient is often effective.[4] 1b. If the desired product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[4] |
| 2. Presence of unreacted boronic acid. | 2. Perform a basic aqueous wash (e.g., with NaOH or K₂CO₃ solution) during the workup. This converts the acidic boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[4] |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 1,2-difluoro-3,6-bis(n-hexyloxy)biphenyl. This side reaction is problematic because it consumes the boronic acid, reducing the yield of the desired product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors promoting boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[2][6]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[2][3]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[2][3]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[2]
Q4: Can the choice of base influence the extent of homocoupling?
A4: While the primary drivers are oxygen and the palladium oxidation state, the base is a crucial component of the Suzuki-Miyaura reaction. The role of the base is to facilitate the transmetalation step. An inappropriate base can lead to side reactions, including decomposition of the boronic acid. For the Suzuki coupling, a wide range of bases can be used, and the optimal choice will depend on the specific substrates. It is important to ensure the base is of high purity and handled under an inert atmosphere if it is hygroscopic.
Q5: My product and the homocoupled byproduct have very similar polarities. How can I separate them?
A5: Separating compounds with similar polarities is a common challenge in purification.[4]
-
Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[4]
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful technique. The difference in solubility between your product and the homocoupled byproduct in a particular solvent system can be exploited to achieve high purity.[4]
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a general framework for minimizing the homocoupling of this compound.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Use high-purity, anhydrous solvents.
-
-
Degassing:
-
Place the chosen solvent(s) in a Schlenk flask and degas by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3-5 cycles).
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents), and the ligand under a positive pressure of inert gas.
-
Seal the flask and purge with inert gas for several minutes.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent via syringe.
-
Further degas the entire reaction mixture by bubbling inert gas through the solution for an additional 15-20 minutes.[2]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove unreacted boronic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and boronic acid homocoupling.
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
References
effective workup procedures for Suzuki-Miyaura reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the workup procedures for Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired biaryl product is a common issue in Suzuki-Miyaura coupling reactions. A systematic approach to troubleshooting can help identify the root cause.
Possible Cause: Inactive Catalyst
-
Q1: How do I know if my palladium catalyst is the problem? A1: The active catalytic species in a Suzuki-Miyaura coupling is Pd(0).[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] Additionally, some Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[1] To verify the activity of your catalyst, you can run a well-established control reaction with known reactive substrates, like phenylboronic acid and bromobenzene.[1] If this control reaction also fails, your catalyst is likely inactive.[1]
-
Q2: What are the best practices for selecting and handling a palladium catalyst? A2: For more consistent and robust results, consider using modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts.[1] These are specifically designed for the clean and efficient generation of the active Pd(0) species.[1] If you are using a Pd(II) source, pre-activation by stirring with the ligand, sometimes at an elevated temperature or in the presence of a base before adding your substrates, might be necessary.[1]
Possible Cause: Poor Reagent Quality or Instability
-
Q3: My boronic acid might be decomposing. How can I check this and what should I do? A3: Boronic acids are susceptible to protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides known as boroxines.[1] The instability of boronic acids is a very frequent reason for low yields.[1][2] You can assess the purity of your boronic acid using NMR spectroscopy. To enhance stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or N-phenylethanolamine esters.[1] MIDA boronates are known for their high stability and can be employed in sequential coupling reactions.[1]
-
Q4: Could my aryl halide be the issue? A4: The reactivity of aryl halides in Suzuki-Miyaura coupling follows the general trend: I > Br > OTf >> Cl.[3] Aryl chlorides are often less reactive due to the higher carbon-chlorine bond strength and may require more specialized catalysts and conditions to achieve good conversion.[3][4] Ensure the purity of your aryl halide, as impurities can sometimes interfere with the reaction.
Possible Cause: Suboptimal Reaction Conditions
-
Q5: My reaction is not going to completion. What reaction conditions can I optimize? A5: Several factors can be fine-tuned to improve reaction performance. These include the choice of base, solvent, temperature, and ensuring an inert atmosphere. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with water as a co-solvent) can be beneficial.[1][5][6] Rigorous degassing of the reaction mixture is critical to prevent catalyst oxidation.[1]
Below is a decision tree to guide the troubleshooting process for low conversion in Suzuki-Miyaura reactions.
Caption: Troubleshooting workflow for low conversion.
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging due to the presence of residual catalyst and byproducts.
Problem: Palladium Contamination
-
Q6: How can I effectively remove residual palladium from my product? A6: Several methods can be employed for palladium removal. A common first step is to filter the reaction mixture through a pad of Celite.[7][8] For more rigorous purification, column chromatography on silica gel is often effective.[7] If these methods are insufficient, specialized palladium scavengers can be used. These are solid-supported reagents that bind to the metal, allowing for its removal by filtration.[9] For instance, MP-TMT is a scavenger that has been shown to reduce palladium levels from over 500-800 ppm to under 10 ppm.[9] In some cases, treatment of the reaction mixture with an aqueous solution of NaHSO₃ at elevated temperatures can significantly lower palladium content.[10]
| Method | Description | Typical Application |
| Celite Filtration | Passing the crude reaction mixture through a pad of Celite. | Initial removal of palladium black and other insoluble materials.[7][8] |
| Silica Gel Chromatography | Standard flash chromatography. | Effective for separating the product from the catalyst and other impurities.[7] |
| Palladium Scavengers | Stirring the crude product with a solid-supported scavenger resin. | For final products requiring very low palladium levels, such as APIs.[9][11] |
| Aqueous Wash | Washing with specific aqueous solutions, like 20% NaHSO₃. | Can be effective in reducing high levels of palladium contamination.[10] |
Problem: Boronic Acid-Related Impurities
-
Q7: How can I remove unreacted boronic acid and its byproducts? A7: Unreacted boronic acid can often be removed by performing an aqueous workup with a basic solution, such as 1-2 M NaOH.[12] This will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase. The desired product can then be extracted with an organic solvent.[12] If the product itself is acidic, this method may not be suitable. Another approach is to ensure the complete consumption of the boronic acid by using it as the limiting reagent, though this may not always be practical.[12]
The following diagram illustrates a general workup procedure for a Suzuki-Miyaura reaction.
Caption: General Suzuki-Miyaura reaction workup workflow.
Frequently Asked Questions (FAQs)
-
Q8: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction? A8: A typical procedure involves cooling the reaction mixture to room temperature, followed by the addition of water.[5] The mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate.[5] The combined organic layers are then washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[5]
-
Q9: What are common side reactions in Suzuki-Miyaura couplings and how can they be minimized? A9: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl halide.[1][2] Protodeboronation can be exacerbated by high temperatures and strong bases.[1] Using milder conditions or more stable boronic esters can help mitigate this.[1] Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[2] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[1]
-
Q10: Can I perform a Suzuki-Miyaura reaction without a workup for screening purposes? A10: For high-throughput screening of reaction conditions, a simplified workup and analysis procedure is often used. This can involve quenching the reaction with a solution containing an internal standard, followed by dilution and direct analysis by techniques like HPLC or TLC.[13] This allows for rapid determination of reaction success without full isolation of the product.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[5]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.[5][14]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and stir. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[5]
-
Isolation: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid: A Comparative Guide
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for determining the structure of organic molecules. This guide provides a detailed interpretation of the expected 1H NMR spectrum of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid, comparing it with alternative analytical techniques and offering a comprehensive experimental protocol.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the n-hexyloxy side chain. The presence of two fluorine atoms on the phenyl ring will introduce complex splitting patterns due to proton-fluorine (H-F) couplings.
Aromatic Region: The two aromatic protons will appear in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current.[1][2] The electron-withdrawing nature of the fluorine atoms and the boronic acid group, along with the electron-donating effect of the hexyloxy group, will influence their precise chemical shifts.
-
H-5: This proton is situated between a fluorine atom and the boronic acid group. It is expected to be a doublet of doublets due to coupling with the ortho proton H-6 and the meta fluorine atom at position 3.
-
H-6: This proton is positioned between the hexyloxy group and a fluorine atom. It will likely appear as a doublet of doublets due to coupling with the ortho proton H-5 and the ortho fluorine atom at position 2.
The coupling constants (J-values) will be critical in assigning these protons. Typical ortho H-H coupling constants in aromatic systems are in the range of 7-9 Hz. The H-F coupling constants are more variable; ortho H-F couplings are generally larger than meta H-F couplings.[3][4]
Aliphatic Region: The n-hexyloxy group will give rise to a series of signals in the upfield region of the spectrum (δ 0.8-4.2 ppm).
-
-OCH2-: The methylene protons directly attached to the oxygen atom will be the most downfield of the aliphatic signals (typically δ 3.9-4.2 ppm) and will appear as a triplet, coupled to the adjacent methylene group.
-
-(CH2)4-: The four internal methylene groups will produce a complex multiplet in the range of δ 1.3-1.8 ppm.
-
-CH3: The terminal methyl group will appear as a triplet at the most upfield position (around δ 0.9 ppm), coupled to the neighboring methylene group.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive characterization of this compound would benefit from complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. | Can confirm the number of different carbon environments. | Lower sensitivity than 1H NMR. |
| 19F NMR | Directly observes the fluorine nuclei. The chemical shifts are highly sensitive to the electronic environment.[5][6] | Provides direct information about the fluorine atoms and can confirm H-F and F-F couplings.[7] High sensitivity.[8] | Requires a spectrometer equipped for fluorine observation. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | High sensitivity and accuracy in mass determination. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. | Quick and provides information about key functional groups (e.g., O-H stretch for the boronic acid, C-O stretch for the ether). | Can be ambiguous for complex molecules with many functional groups. |
Experimental Protocols
1H NMR Spectroscopy
Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is crucial; for boronic acids, DMSO-d6 is often used as the B(OH)2 protons are readily observable.
-
Spectrometer Setup:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. A relaxation delay of 1-2 seconds is typically sufficient for 1H NMR.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum. The number of scans will depend on the sample concentration; typically 16 to 64 scans are sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizing Molecular Connectivity
The following diagram illustrates the key through-bond (J-coupling) interactions expected in the 1H NMR spectrum of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. researchgate.net [researchgate.net]
- 4. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C NMR Analysis of Fluorinated Aromatic Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 13C NMR characteristics of fluorinated aromatic compounds. It includes supporting experimental data, detailed methodologies, and visual aids to facilitate a deeper understanding of spectral analysis in this critical area of chemistry.
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of these compounds is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for this purpose, yet the presence of the spin-1/2 19F nucleus introduces complexities, primarily through 13C-19F spin-spin coupling, that can render spectra challenging to interpret.
This guide delves into the key aspects of 13C NMR analysis of fluorinated aromatic compounds, providing comparative data on chemical shifts and coupling constants. It further outlines a standard experimental protocol and introduces advanced techniques to simplify spectral analysis.
The Influence of Fluorine on 13C NMR Spectra
The high electronegativity of fluorine significantly influences the electron density of the aromatic ring, leading to predictable yet substantial changes in 13C chemical shifts. Generally, the carbon atom directly bonded to fluorine (C-F) experiences a large downfield shift (a deshielding effect), while ortho and para carbons often exhibit a smaller upfield shift (a shielding effect). The meta carbons are typically least affected.
Beyond chemical shifts, the most prominent feature in the 13C NMR spectra of fluorinated aromatics is the presence of through-bond J-coupling between 13C and 19F nuclei. This coupling is observed over multiple bonds, with the one-bond coupling (¹JCF) being the largest, often exceeding 200 Hz.[1] Longer-range couplings (²JCF, ³JCF, and even ⁴JCF) are also frequently observed, providing valuable structural information but also contributing to spectral complexity.[2]
Comparative 13C NMR Data
The following tables summarize typical 13C NMR chemical shifts and 13C-19F coupling constants for a range of fluorinated aromatic compounds. These values are illustrative and can be influenced by other substituents and solvent effects.
Monofluorinated Aromatic Compounds
| Compound | Carbon Position | δ (ppm) | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) | ⁴JCF (Hz) |
| Fluorobenzene | C-1 | 163.3 | -245.1 | |||
| C-2/6 | 115.5 | 21.1 | ||||
| C-3/5 | 130.2 | 7.7 | ||||
| C-4 | 124.2 | 3.3 | ||||
| 1-Fluoronaphthalene | C-1 | 158.3 | -252.0 | |||
| C-2 | 112.9 | 24.3 | ||||
| C-9 | 120.6 | 19.3 | ||||
| C-8a | 128.5 | 9.0 | ||||
| C-4a | 134.4 | 8.2 | ||||
| 2-Fluoronaphthalene | C-2 | 159.9 | -248.0 | |||
| C-1 | 110.1 | 25.1 | ||||
| C-3 | 118.9 | 22.0 | ||||
| C-4a | 132.9 | 8.5 |
Trifluoromethylated Aromatic Compounds
The trifluoromethyl (CF₃) group presents a distinct signature in 13C NMR spectra. The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms, and its chemical shift is often found in the aromatic region.[1]
| Compound | Carbon Position | δ (ppm) | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) | ⁴JCF (Hz) |
| Trifluoromethylbenzene | CF₃ | 124.4 | ~272 | |||
| C-1 | 131.2 | ~32 | ||||
| C-2/6 | 125.5 | ~3.7 | ||||
| C-3/5 | 128.9 | ~1.5 | ||||
| C-4 | 131.7 | |||||
| 1,3-Bis(trifluoromethyl)benzene | CF₃ | 123.6 | ~272 | |||
| C-1/3 | 131.8 | ~34 | ||||
| C-2 | 131.1 | ~4 | ||||
| C-4/6 | 123.0 | ~1.5 | ||||
| C-5 | 129.5 |
Note: Coupling constants are reported as absolute values unless a sign is indicated. Chemical shifts are typically referenced to a standard such as TMS.
Experimental Protocols
Standard 13C NMR of a Fluorinated Aromatic Compound
This protocol outlines the fundamental steps for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the fluorinated aromatic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Tune and match the 13C and 1H probe channels.
3. Acquisition Parameters:
-
Use a standard pulse sequence for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to encompass the expected range of 13C chemical shifts (typically 0 to 200 ppm for aromatic compounds, but may need to be wider for certain fluorinated groups).
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio. Due to the splitting of signals by fluorine and the quaternary nature of some carbons, a higher number of scans (e.g., 1024 or more) may be necessary compared to non-fluorinated analogs.[1]
-
Employ a relaxation delay (D1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons of interest) is required.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction to obtain a flat baseline across the spectrum.
Advanced Techniques for Spectral Simplification
The complexity arising from 13C-19F coupling can be mitigated using advanced NMR techniques, although they often require specialized hardware.
Broadband 19F Decoupling: Simultaneously decoupling both 1H and 19F nuclei simplifies the 13C spectrum to a series of singlets, greatly aiding in the assignment of carbon resonances. However, this requires a triple-resonance probe and careful consideration of the wide range of 19F chemical shifts and the potential for sample heating.[3]
Computational Prediction: The use of computational methods to predict 13C NMR spectra, including chemical shifts and C-F coupling constants, is becoming increasingly common.[4] These predicted spectra can serve as a valuable guide for interpreting complex experimental data.
Visualizing Key Concepts
The following diagrams illustrate the fundamental principles discussed in this guide.
Figure 1. Effect of fluorine substitution on aromatic 13C chemical shifts.
Figure 2. Through-bond 13C-19F J-coupling in a fluorinated aromatic system.
Conclusion
The 13C NMR analysis of fluorinated aromatic compounds provides a wealth of structural information, but a thorough understanding of the effects of fluorine on chemical shifts and the complexities of 13C-19F coupling is essential for accurate spectral interpretation. By leveraging comparative data, robust experimental protocols, and advanced analytical techniques, researchers can confidently elucidate the structures of these vital molecules, accelerating discovery in drug development and materials science.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are indispensable reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a premier method for constructing C-C bonds. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic endeavors.
Theoretical Underpinnings of Reactivity: Electronic Effects and Acidity
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily dictated by the electronic properties of the aromatic ring, which in turn influence the key steps of the catalytic cycle.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the phenyl ring.[1] This effect is somewhat offset by a weak positive mesomeric effect (+M) when fluorine is in the para position.[1] The net result is a significant withdrawal of electron density from the aromatic ring, which has two major consequences:
-
Increased Lewis Acidity: The electron-deficient nature of the fluorinated ring enhances the Lewis acidity of the boron center. This is quantitatively demonstrated by the lower pKa values of fluorinated phenylboronic acids compared to their non-fluorinated counterpart.[1] The acidity generally increases with the number of fluorine substituents and is influenced by their position on the ring.[1][2]
-
Influence on the Catalytic Cycle: The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the boronic acid predominantly affects the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. This step is often rate-limiting.[4] While increased Lewis acidity can be beneficial, an overly electron-deficient aryl ring can exhibit reduced nucleophilicity, potentially slowing the transmetalation process.[4] Furthermore, the increased acidity of fluorinated phenylboronic acids can make them more susceptible to an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved.[5]
Data Presentation: Acidity of Phenylboronic Acids
The table below summarizes the pKa values for phenylboronic acid and several fluorinated derivatives, illustrating the significant impact of fluorination on acidity.
| Boronic Acid | Substituent(s) | pKa Value |
| Phenylboronic acid | H | 8.86[1] |
| 4-Fluorophenylboronic acid | 4-F | 8.77[1] |
| 2-Fluorophenylboronic acid | 2-F | 8.00[1] |
| 3-Fluorophenylboronic acid | 3-F | 7.82[1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17[1] |
Performance in Suzuki-Miyaura Cross-Coupling
The dual effects of fluorination—increased Lewis acidity and decreased ring electron density—create a nuanced reactivity profile in Suzuki-Miyaura couplings. While some studies suggest that boronic acids with electron-donating groups provide better yields, indicating that non-fluorinated variants may be more reactive, fluorinated phenylboronic acids are widely demonstrated to be highly effective coupling partners that can produce excellent yields under optimized conditions.[4][5]
Data Presentation: Comparative Reaction Yields
The following table compiles representative data from various studies on the performance of non-fluorinated and fluorinated phenylboronic acids in Suzuki-Miyaura reactions. It is critical to note that reaction conditions (catalyst, base, solvent, temperature) vary between studies, making direct comparisons of yields potentially misleading.[5] This data is intended to be illustrative rather than a direct head-to-head comparison.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[5] |
| Phenylboronic acid | 1-chloro-2,3,4,5,6-pentafluorobenzene | Pd-NHC complex | KOt-Bu | Toluene | 80 | 24 | 60[6] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[5] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[5] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[5] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90[5][7] |
From the available data, it is evident that fluorinated phenylboronic acids are highly competent reagents, often providing yields comparable to or even exceeding their non-fluorinated counterpart under specific conditions.[5]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
A standardized protocol is crucial for reproducibility. The following is a general, representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid, which can be adapted for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Seal the flask with a rubber septum.[8]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed toluene and degassed water to the flask via syringe.[8]
-
-
Reaction Execution:
-
Work-up:
-
Purification:
Conclusion
The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid is a strategic one that balances reactivity with the desired final product properties.
-
Non-fluorinated phenylboronic acids are generally more electron-rich, which can favor the often rate-limiting transmetalation step in Suzuki-Miyaura coupling.[4]
-
Fluorinated phenylboronic acids , while being more electron-deficient, are highly effective coupling partners capable of delivering excellent yields.[5] Their increased Lewis acidity is a key feature, though it necessitates careful optimization of reaction conditions to mitigate the risk of side reactions like protodeboronation.
Ultimately, while fluorinated reagents may sometimes present greater synthetic challenges, they are invaluable tools for accessing molecules with the unique and often beneficial properties that fluorine imparts, making them essential for modern drug discovery and materials science.[4][5]
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a foundational element of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron reagents, stands as a premier method for this transformation due to its high functional group tolerance and relatively mild conditions.[1][2] While 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a valuable reagent, challenges related to the stability and handling of boronic acids have driven the development of robust alternatives.[3][4]
This guide provides an objective comparison of several classes of alternative reagents, supported by representative data, to inform the selection of the optimal reagent for specific synthetic applications. We will explore boronic acid surrogates such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, as well as alternative organometallic reagents used in other cross-coupling methodologies like Hiyama (organosilicon) and Kumada (Grignard) couplings.[5][6]
Performance Comparison of Biaryl Synthesis Reagents
The choice of reagent significantly impacts reaction efficiency, reproducibility, and scope. Boronic acids, while effective, can be prone to decomposition via protodeboronation, making storage and handling critical.[7] Alternatives have been engineered to overcome these stability issues, offering advantages for complex, multi-step syntheses or for applications requiring stringent process control.[3][8]
| Reagent Class | Example Reagent | Stability (Air & Moisture) | Key Advantages | Limitations | Typical Yield Range |
| Boronic Acid | This compound | Moderate; susceptible to protodeboronation and trimerization to boroxines. | High reactivity, atom economy, and wide commercial availability.[9] | Can be unstable, making handling and stoichiometry challenging.[3] | 70-95% |
| Potassium Organotrifluoroborate | Potassium 2,3-difluoro-4-(n-hexyloxy)phenyltrifluoroborate | High; typically crystalline, free-flowing solids stable for long-term storage.[8] | Excellent stability, easy handling, slow release of the active boronic acid.[7] | Requires fluoride source for activation; lower atom economy than boronic acids. | 75-98% |
| MIDA Boronate | 2,3-Difluoro-4-(n-hexyloxy)phenyl MIDA boronate | Very High; indefinitely stable at the benchtop, compatible with chromatography.[3] | Exceptional stability, allows for iterative cross-couplings, unreactive until deprotection.[3][4] | Requires a separate deprotection step under mild basic conditions to release the boronic acid. | 80-99% |
| Organosilane (Hiyama Coupling) | (2,3-Difluoro-4-(n-hexyloxy)phenyl)trimethoxysilane | High; generally stable to air and moisture. | Low toxicity, environmentally benign silicon byproducts, stable reagents. | Requires an activator (e.g., fluoride source like TBAF) and can be less reactive than boronic acids.[5][6] | 65-90% |
| Grignard Reagent (Kumada Coupling) | 2,3-Difluoro-4-(n-hexyloxy)phenylmagnesium bromide | Low; highly reactive and sensitive to air and moisture, typically prepared in situ. | High reactivity, cost-effective starting materials. | Low functional group tolerance (reacts with acidic protons and many electrophiles).[6][10] | 60-85% |
Logical Workflow for Reagent Selection
Selecting the appropriate reagent class is critical and depends on factors such as substrate complexity, required stability, and reaction conditions. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a biaryl synthesis reagent.
Experimental Protocols
The following are representative protocols for palladium-catalyzed biaryl synthesis using different classes of reagents.
Protocol 1: General Suzuki-Miyaura Coupling using a Boronic Acid
This protocol is a standard method for the coupling of an aryl halide with a boronic acid.[7]
-
Assembly: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 10 mL of dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate
This method highlights the use of a stable MIDA boronate, which requires an in situ deprotection step.[3][4]
-
Assembly: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), the corresponding MIDA boronate (1.1 mmol, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Base Addition: Add a degassed solvent (e.g., 10 mL of THF) followed by a mild aqueous base (e.g., 3.0 mL of 1M K₃PO₄) to initiate the deprotection of the MIDA group.
-
Reaction: Heat the mixture to 80 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Protocol 3: Hiyama Coupling using an Organosilane
This protocol uses a stable and non-toxic organosilane as the coupling partner.[6]
-
Assembly: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 eq), the organosilane reagent (1.2 mmol, 1.2 eq), and a palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%).
-
Solvent Addition: Add an anhydrous solvent such as THF or dioxane (10 mL).
-
Activator Addition: Add a fluoride activator, such as tetrabutylammonium fluoride (TBAF, 1.5 mmol, 1.5 eq, as a 1M solution in THF).
-
Reaction: Heat the mixture at 60-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, perform a standard aqueous workup. The silicon byproducts are often easily removed during silica gel chromatography.
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
yield comparison between different substituted phenylboronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently construct carbon-carbon bonds. A key determinant of success in this palladium-catalyzed reaction is the nature of the organoboron species, particularly the electronic and steric characteristics of substituted phenylboronic acids. This guide provides a comparative analysis of product yields using various substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization and the strategic design of synthetic routes.
Yield Comparison: The Influence of Electronic and Steric Effects
The electronic properties of substituents on the phenylboronic acid significantly influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation. Steric hindrance, particularly from ortho-substituents, can also impact the reaction by impeding the approach of the reactants to the catalytic center.
Below is a summary of experimental data illustrating the impact of various substituents on the yield of Suzuki-Miyaura coupling reactions.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Electron-Donating Groups | ||||||||
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 4-Methoxyphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | [1][2] |
| 3,5-Dimethylphenylboronic acid | Bromobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 1 | 88 | [3] |
| Electron-Withdrawing Groups | ||||||||
| 4-Formylphenylboronic acid | 1-Nitro-perylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | - | 85 | [4] |
| 4-Nitrophenylboronic acid | Bromobenzene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF/H₂O | 80 | 1 | 78 | [3] |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 12 | 82 | [5] |
| Sterically Hindered Substituents | ||||||||
| 2-Methylphenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | 100 | 24 | 75 | [6] |
| 2,6-Dimethylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [6] |
| 2-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 87 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl halide with a substituted phenylboronic acid.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).
-
Add degassed toluene and degassed water via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol offers a more environmentally friendly approach by avoiding organic solvents.[8]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Water-Ethanol-Butanol (WEB) mixture (3 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent mixture.
-
Stir the mixture at room temperature for the required time.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Combine the organic layers and purify the product by column chromatography on silica gel.
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Mass Spectrometry of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of arylboronic acids, such as 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid and its derivatives, is crucial in various stages of drug discovery and development. These compounds are key building blocks in Suzuki-Miyaura coupling reactions, a cornerstone of modern medicinal chemistry. Mass spectrometry (MS) offers a powerful tool for their characterization, providing essential information on molecular weight, purity, and structure. However, the unique chemical nature of boronic acids presents specific challenges, including a propensity for dehydration to form cyclic boroxines, which can complicate spectral interpretation.
This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound and its derivatives. We will explore the principles of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by generalized experimental data and protocols.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids. The following table summarizes the key characteristics of ESI-MS, MALDI-MS, and GC-MS for this application. While direct analysis is possible, derivatization is often employed to enhance volatility and ionization efficiency and to prevent the formation of boroxine trimers.[1][2]
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or deprotonated [M-H]⁻ ions.[1] Adducts with solvents may also be observed.[1] | Soft ionization technique well-suited for LC-MS, ideal for polar compounds.[1] | Spectra can be complicated by the formation of adducts and in-source reactions like dehydration.[1] |
| MALDI-MS | Optional | Primarily forms singly charged molecular ions. Adducts with the matrix (e.g., DHB) can occur.[1][2] | High sensitivity and tolerance to some salts, making it suitable for complex mixtures.[1] | Requires a suitable matrix, and derivatization can help simplify the spectra.[1] |
| GC-MS | Mandatory | Provides detailed and reproducible fragmentation patterns upon Electron Ionization (EI). | Offers excellent chromatographic separation of analytes.[1] | Requires derivatization (e.g., silylation) to increase the volatility of the boronic acids.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed mass spectrometry techniques.
Electrospray Ionization (ESI-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water. For positive ion mode, a small amount of formic acid can be added to aid protonation. For negative ion mode, ammonium hydroxide can be used. A typical final concentration for infusion is 1-10 µg/mL.[1]
-
Instrumentation: The sample solution can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation of mixtures.
-
MS Parameters (General):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate ions
-
Mass Range: m/z 100 - 1000
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol
-
Matrix Selection: A common matrix for boronic acid analysis is 2,5-dihydroxybenzoic acid (DHB).
-
Sample-Matrix Preparation: Prepare a saturated solution of the matrix in a solvent like acetonitrile or methanol. Mix the analyte solution (e.g., 1 mg/mL in the same solvent) with the matrix solution, typically in a 1:1 to 1:10 (analyte:matrix) ratio.[1]
-
Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry to form crystals.
-
Instrumentation:
-
Laser: Nitrogen laser (337 nm) or other suitable laser.
-
Mode: Reflectron mode for higher mass accuracy.
-
Mass Range: m/z 100 - 1500
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization (Silylation): To increase volatility, the boronic acid must be derivatized.[1]
-
Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[1]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.[1]
-
-
Instrumentation:
-
Injector: Split/splitless injector, typically at 250-280°C.[1]
-
Column: A non-polar capillary column, such as a DB-5ms.[1]
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C.[1]
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40 - 600.[1]
-
Visualizing the Process
To better understand the analytical workflow and the molecular behavior during mass spectrometry, the following diagrams are provided.
References
A Comparative Guide to the X-ray Crystal Structures of Similar Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the single-crystal X-ray structures of various substituted arylboronic acids. By examining the impact of different substituents and their positions on the phenyl ring, we aim to provide valuable insights into the supramolecular chemistry, crystal packing, and intermolecular interactions of these versatile compounds. This information is crucial for rational drug design, crystal engineering, and the development of novel materials.
Performance Comparison of Substituted Phenylboronic Acid Structures
The electronic nature and position of substituents on the phenyl ring significantly influence the crystal packing and hydrogen-bonding motifs of arylboronic acids. This section compares the crystallographic data of several classes of substituted phenylboronic acids to elucidate these structural relationships.
Comparison of Positional Isomers: The Case of Difluorophenylboronic Acids
The substitution position of fluorine atoms on the phenyl ring dramatically alters the crystal's unit cell parameters and packing. Here, we compare 2,5-difluorophenylboronic acid with its 2,4-difluorophenylboronic acid isomer.
Table 1: Crystallographic Data for Difluorophenylboronic Acid Isomers
| Parameter | 2,5-Difluorophenylboronic Acid | 2,4-Difluorophenylboronic Acid |
| Chemical Formula | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol | 157.91 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 8.654(2) | 10.453(3) |
| b (Å) | 5.891(1) | 11.534(3) |
| c (Å) | 12.493(3) | 5.593(2) |
| α (°) | 90 | 90 |
| β (°) | 108.97(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 602.9(2) | 673.4(4) |
| Z | 4 | 4 |
Data compiled from publicly available crystallographic information.
The Influence of Ortho-Alkoxy Substituents
The presence of alkoxy groups at the ortho position can lead to the formation of intramolecular hydrogen bonds, which in turn affects the overall supramolecular assembly. While many arylboronic acids form hydrogen-bonded dimers, bulky ortho substituents can favor the formation of monomeric structures in the crystal lattice.[1]
Table 2: Comparison of Supramolecular Motifs in Alkoxy-Substituted Phenylboronic Acids
| Compound | Substituent Position | Dominant Supramolecular Motif | Intramolecular H-Bond |
| Phenylboronic Acid | - | Dimer | No |
| p-isobutoxyphenylboronic acid | para | Dimer | No |
| o-isobutoxyphenylboronic acid | ortho | Dimer | Yes (B-OH···O-alkoxy) |
| 2,6-dimethoxyphenylboronic acid | di-ortho | Monomer (in one polymorph) | Yes |
Information based on studies of ortho-alkoxy substituted phenylboronic acids.[1]
Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of substituents also play a critical role in the crystal packing. Here, we compare the crystallographic data of para-substituted aminophenylboronic acid (electron-donating) and nitrophenylboronic acid (electron-withdrawing).
Table 3: Crystallographic Data for p-Aminophenylboronic Acid and p-Nitrophenylboronic Acid
| Parameter | 4-Aminophenylboronic Acid | 4-Nitrophenylboronic Acid |
| Chemical Formula | C₆H₈BNO₂ | C₆H₆BNO₄ |
| Molecular Weight | 136.95 g/mol | 166.93 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 6.877(1) | 11.845(2) |
| b (Å) | 7.514(2) | 6.096(1) |
| c (Å) | 12.980(3) | 10.038(2) |
| α (°) | 90 | 90 |
| β (°) | 98.24(3) | 109.87(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 663.7(3) | 681.5(3) |
| Z | 4 | 4 |
Data compiled from publicly available crystallographic information.[1][2]
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general protocol for such an analysis is outlined below.
Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis. For arylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.
-
Procedure:
-
Dissolve the arylboronic acid derivative in a suitable solvent (e.g., water, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
-
Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.
-
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.[3]
-
Procedure:
-
Mount the selected crystal on a goniometer head, often using a cryoloop and a cryoprotectant oil.
-
Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.
-
Structure Solution and Refinement
The final step involves processing the collected data to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The structural model is then refined using a least-squares method. This process adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
Visualizations
To further clarify the experimental workflow and the logical relationships in crystal structure analysis, the following diagrams are provided.
References
Unveiling the Influence of Fluorine: A Computational and Experimental Comparison of Phenylboronic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of fluorine substitution on phenylboronic acid is critical for designing molecules with tailored properties. This guide provides a comprehensive comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data and computational analysis, to illuminate the impact of this strategic chemical modification.
The introduction of fluorine atoms onto a phenylboronic acid scaffold dramatically alters its electronic landscape, influencing its acidity, binding affinities, and overall reactivity. These changes are pivotal in applications ranging from catalysis to the development of sensors and therapeutic agents. This guide delves into the quantitative differences between various fluorinated isomers and their parent compound, phenylboronic acid, offering a clear perspective on the structure-property relationships at play.
Comparative Analysis of Acidity
The Lewis acidity of the boron center is a key determinant of a phenylboronic acid's utility. This acidity is conveniently expressed by its pKa value, with a lower pKa indicating a stronger acid. The electron-withdrawing nature of fluorine significantly impacts the pKa, and its effect is highly dependent on its position on the phenyl ring.
| Compound | pKa |
| Phenylboronic Acid | 8.83 |
| 2-Fluorophenylboronic Acid | 8.77 |
| 3-Fluorophenylboronic Acid | 8.43 |
| 4-Fluorophenylboronic Acid | 8.77 |
| 3,4,5-Trifluorophenylboronic Acid | 6.54 |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | 7.05 |
As the data indicates, fluorine substitution generally increases the acidity of phenylboronic acid. The effect is most pronounced with multiple fluorine substitutions, as seen in 3,4,5-trifluorophenylboronic acid. Interestingly, the positional isomerism of a single fluorine atom also leads to distinct pKa values, highlighting the interplay of inductive and resonance effects.
Diol Binding Affinity: A Quantitative Look
The ability of phenylboronic acids to reversibly bind with diols is the foundation for their use in sensors and for carbohydrate recognition. The strength of this interaction is quantified by the binding constant (Kb). The electronic modifications induced by fluorine substitution directly influence these binding affinities.
| Boronic Acid | Diol | Binding Constant (Kb) [M-1] |
| Phenylboronic Acid | Catechol | ~1300 |
| 4-Fluorophenylboronic Acid | Catechol | ~1600 |
| 3-Fluorophenylboronic Acid | Catechol | ~2500 |
| 2-Fluorophenylboronic Acid | Catechol | ~1100 |
The data with catechol, a model diol, demonstrates that meta-fluorophenylboronic acid exhibits the highest binding affinity, suggesting an optimal electronic arrangement for diol complexation. The ortho-substituted isomer shows a slightly weaker binding than the parent compound, which may be attributed to steric hindrance.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa values presented in this guide are typically determined by potentiometric titration. A detailed protocol for this method is as follows:
-
Preparation of Solutions: A standard solution of the boronic acid (e.g., 0.05 M) is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration Setup: A calibrated pH electrode is immersed in the boronic acid solution, which is continuously stirred. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH has passed the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.
Determination of Binding Constants by Fluorescence Spectroscopy
A common method for determining the binding constant between a boronic acid and a diol is through a competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS).
-
Establishment of the Reporter System: The fluorescence of ARS is quenched upon binding to the boronic acid. The binding constant between the boronic acid and ARS is first determined by titrating a solution of ARS with the boronic acid and monitoring the fluorescence change.
-
Competitive Titration: A solution containing a fixed concentration of the boronic acid and ARS is then titrated with the diol of interest.
-
Fluorescence Measurement: As the diol competes with ARS for binding to the boronic acid, the fluorescence of ARS is restored. The fluorescence intensity is measured after each addition of the diol.
-
Data Analysis: The binding constant between the boronic acid and the diol is calculated from the changes in fluorescence intensity using established binding models.
Computational Insights into Electronic Effects
To provide a deeper understanding of the electronic perturbations caused by fluorine substitution, computational methods such as Density Functional Theory (DFT) are employed. These calculations offer valuable insights into properties that are not directly accessible through experimentation.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity. In the context of phenylboronic acids, the MEP at the boron atom is a direct indicator of its Lewis acidity. A more positive electrostatic potential signifies a more electron-deficient boron center, and thus, a stronger Lewis acid.
Computational studies have shown that fluorine substitution leads to a more positive electrostatic potential at the boron atom. This effect is most significant for multi-fluorinated derivatives and for fluorine atoms at the meta position, which aligns with the experimentally observed trends in pKa.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the LUMO is particularly relevant for phenylboronic acids, as it relates to their ability to accept electrons.
DFT calculations reveal that fluorine substitution lowers the energy of the LUMO. This stabilization of the LUMO enhances the electron-accepting character of the boronic acid, contributing to its increased Lewis acidity.
Visualizing the Computational Workflow and Electronic Effects
To illustrate the typical process of a computational analysis and the fundamental electronic effect of fluorine, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of substituted phenylboronic acids using DFT.
A Comparative Guide to the 19F NMR Characterization of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. It offers a comparison with alternative analytical techniques and includes detailed experimental protocols and data interpretation guidelines. The unique properties of the fluorine nucleus make 19F NMR an exceptionally powerful tool for the structural elucidation and purity assessment of fluorinated compounds.[1][2][3]
Performance Comparison: 19F NMR vs. Alternative Techniques
The selection of an analytical technique depends on the specific information required, such as structural detail, sensitivity, and quantitative accuracy. While 19F NMR provides unparalleled structural information, other methods offer complementary advantages.[1]
| Technique | Principle | Advantages | Limitations | Suitability for this compound |
| 19F NMR Spectroscopy | Measures the magnetic properties of the 19F nucleus. | Provides detailed structural information, including the number and environment of fluorine atoms. It is non-destructive and highly quantitative.[1] The 100% natural abundance and high gyromagnetic ratio of 19F result in high sensitivity.[3][4] | Relatively lower sensitivity compared to mass spectrometry. Equipment costs can be high. | Excellent for unambiguous identification, isomer differentiation, and purity assessment. Particularly powerful for tracking the fluorinated aromatic moiety.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their chromatographic behavior, followed by mass-to-charge ratio detection. | Offers extremely high sensitivity, provides molecular weight information, and is ideal for analyzing complex mixtures.[1] | Isomer differentiation can be challenging without fragmentation studies. Quantification can be less straightforward than HPLC-UV.[1] | A powerful tool for detecting trace impurities and degradation products.[1] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, and provides information about the functional groups present in the molecule.[1] | Provides limited structural information for complex molecules and is generally not suitable for quantification.[1] | Useful for confirming the presence of key functional groups such as O-H (boronic acid), B-O, and C-F bonds.[1] |
| High-Performance Liquid Chromatography (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection via UV-Vis absorption. | Effective for purity determination and quantification.[1] | Requires a chromophore for detection. May not be able to distinguish between isomers with similar retention times and UV spectra. | Suitable for assessing purity and quantifying the compound, especially when coupled with a reference standard. |
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical experimental workflow for the 19F NMR characterization of a fluorinated small molecule.
Caption: Experimental workflow for 19F NMR characterization.
For this compound, two distinct signals are expected in the 19F NMR spectrum due to the non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts (δ) will be influenced by the electron-donating hexyloxy group and the electron-withdrawing boronic acid group. The signals will likely appear as doublets of doublets due to coupling to each other (3JFF) and to the aromatic proton at the C5 position (4JHF).
Caption: Structural features and expected 19F NMR couplings.
Detailed Experimental Protocol: 19F NMR Spectroscopy
This protocol provides a general procedure for acquiring a 19F NMR spectrum of this compound. Instrument-specific parameters may need optimization.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
B. Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the 19F probe.
-
Set the spectrometer to the 19F nucleus frequency.
-
Spectral Width (sw): For an unknown compound, start with a large spectral width (e.g., 200-250 ppm) to ensure all signals are observed.[5] For fluorinated phenylboronic acids, a range of -100 to -160 ppm is a reasonable starting point.[1]
-
Transmitter Offset (o1p): Center the spectral window in the expected chemical shift region.
-
Pulse Width (p1): Calibrate the 90° pulse width for the 19F channel.
-
Acquisition Time (at): Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds is usually sufficient for small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Decoupling: For a standard 1D 19F spectrum, proton decoupling is often not necessary but can be used to simplify the spectra by removing H-F couplings.[3]
C. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum. An external reference standard such as CFCl3 (δ = 0 ppm) or an internal standard can be used.[6]
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
Conclusion
19F NMR spectroscopy is an indispensable technique for the characterization of this compound and other fluorinated molecules in research and drug development.[4][7] Its ability to provide detailed structural information in a quantitative manner makes it superior to many other techniques for this purpose. When combined with complementary methods like LC-MS for sensitivity and FT-IR for functional group confirmation, a comprehensive analytical profile of the compound can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. Adherence to proper disposal protocols for specialized reagents like 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is critical for minimizing health risks, preventing environmental contamination, and ensuring regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Boronic acids and their derivatives are a class of compounds that require careful handling as hazardous waste.[1][2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer system.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, or skin contact.[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[2] |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[2] If transferring to a new container, ensure it is compatible and properly labeled.[2]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[1]
-
-
Liquid Waste Disposal:
-
Unused or waste solutions of this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
-
-
Decontamination of Glassware:
-
For thorough decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1]
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After decontamination, a final rinse with water should also be collected as hazardous waste.[1]
-
-
Spill Management:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.[2]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[2] For solid spills, use dry clean-up procedures and avoid generating dust.[3]
-
Collection: Carefully collect the absorbed material or spilled solid and place it into a sealed, labeled hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[1][2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
It is important to note that some studies have identified certain boronic acids as potential bacterial mutagens, highlighting the need for cautious handling and disposal to minimize exposure.[4] Always consult your institution's specific hazardous waste management guidelines and the safety data sheet (SDS) for the most accurate and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
Personal protective equipment for handling 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashing.[3][4] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact or when handling larger quantities, consider using double gloves or more robust gloves.[3][4][5] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is mandatory.[3][5] For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.[3] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] | To prevent irritation of the respiratory tract.[3] |
Operational and Handling Plan
Engineering Controls:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Contaminated clothing should be removed immediately and laundered before reuse.[3]
Handling Procedures:
-
Before use, ensure you have read and understood the safety information.
-
Wear all required PPE as detailed in the table above.
-
Keep the container tightly closed when not in use.[5]
-
Avoid the formation of dust and aerosols.[1]
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly.
Emergency and First Aid Procedures
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[1][2]
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.[3]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][6]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Report the spill to the appropriate safety personnel.[3]
Waste Disposal:
-
All waste containing this compound, including contaminated materials like gloves and paper towels, should be collected in a labeled, sealed container for hazardous waste.[5]
-
Disposal should be carried out by a licensed hazardous waste disposal company.
-
For small quantities, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option if permitted by your institution and local regulations.[5] Once neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, but always confirm with your institution's environmental health and safety department and local authorities.[5][7][8]
Workflow for Safe Handling and Disposal
References
- 1. aaronchem.com [aaronchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. sciencing.com [sciencing.com]
- 7. laballey.com [laballey.com]
- 8. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
